Product packaging for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione(Cat. No.:CAS No. 22288-66-0)

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Cat. No.: B182506
CAS No.: 22288-66-0
M. Wt: 162.15 g/mol
InChI Key: QPMFOBIBWGLUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B182506 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 22288-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[1,2-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMFOBIBWGLUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2C=CC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294014
Record name 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22288-66-0
Record name 22288-66-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the basic structure of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Structure of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

This technical guide provides a comprehensive overview of the fundamental structure, properties, synthesis, and characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Core Chemical Structure

This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₆N₂O₂.[1][2] Its core architecture consists of a pyridine ring fused with a pyrimidine ring.[2] This fusion creates a planar, electron-deficient scaffold.[2] The pyrimidine ring is substituted with two ketone groups at the 2 and 4 positions.[2] The IUPAC name for this compound is pyrido[1,2-a]pyrimidine-2,4-dione.[1][2]

The structural rigidity and chemical reactivity of this scaffold make it a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.[2]

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₆N₂O₂[1][2][]
Molecular Weight 162.15 g/mol [1][2][]
CAS Number 22288-66-0[1][2]
IUPAC Name pyrido[1,2-a]pyrimidine-2,4-dione[1][2][]
Canonical SMILES C1C(=O)N=C2C=CC=CN2C1=O[2][]
InChI Key QPMFOBIBWGLUKY-UHFFFAOYSA-N[2][]
Melting Point 305 °C (decomposition)[4]
Boiling Point 294.9°C at 760 mmHg[][4]
Density 1.41 g/cm³[][4]
Topological Polar Surface Area 51.43 Ų[4]
Table 2: Spectroscopic Data Summary
Spectroscopy TypeKey ObservationsReference
GC-MS Molecular Ion Peak (m/z): 162[1]
FTIR (KBr Wafer) Characteristic carbonyl (C=O) stretching bands are expected.[1]
¹H NMR Signals corresponding to the protons on the pyridine ring and the CH₂ group in the pyrimidine ring are expected.[2]
¹³C NMR Characteristic signals for the carbonyl carbons (C=O) are expected at high chemical shifts (e.g., ~162 ppm for a related structure).[2]

Synthesis and Experimental Protocols

The primary synthetic route to the this compound core involves condensation and acylation-cyclization reactions.[2] A widely used method is the condensation of a 2-aminopyridine derivative with a three-carbon component like malonic acid or its esters (e.g., diethyl malonate).[2]

General Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2-Aminopyridine Condition Reflux Conditions Reactant1->Condition Reactant2 Diethyl Malonate Reactant2->Condition Product This compound Condition->Product Condensation & Cyclization

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Condensation of 2-Aminopyridine with Diethyl Malonate

This protocol is a representative example for the synthesis of the title compound.

Materials:

  • 2-Aminopyridine

  • Diethyl malonate

  • Solvent (e.g., glacial acetic acid or a high-boiling point solvent)

Procedure:

  • A mixture of 2-aminopyridine (1 equivalent) and diethyl malonate (1 equivalent) is prepared in a suitable solvent, such as glacial acetic acid.[2][5]

  • The reaction mixture is heated under reflux for several hours (typically 6-8 hours).[5]

  • The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol or water) to remove any unreacted starting materials, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid/water mixture) to yield the pure this compound.[5]

Chemical Reactivity and Further Transformations

The this compound scaffold is a versatile intermediate for further chemical modifications. For instance, derivatives can be synthesized where the hydrogen atoms at the 3-position are substituted. These derivatives, such as 3-benzylidene-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones, can act as dipolarophiles in 1,3-dipolar cycloaddition reactions to generate novel spiro compounds.[2]

Logical Relationship for Derivative Synthesis

Derivative_Synthesis Parent 2H-Pyrido[1,2-a]pyrimidine- 2,4(3H)-dione Chalcone 3-Benzylidene Derivative (Chalcone Analogue) Parent->Chalcone Reaction at C3 Spiro Spiro[isoxazole-5,3'- pyrido[1,2-a]pyrimidines] Chalcone->Spiro 1,3-Dipolar Cycloaddition Aldoxime Aldoxime Aldoxime->Spiro Reacts with

Caption: Reaction pathway for the synthesis of spiro derivatives.

References

The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridopyrimidine scaffold, a fused heterocyclic system combining pyridine and pyrimidine rings, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines has rendered it a privileged scaffold for the development of a multitude of therapeutic agents, particularly in oncology. This technical guide provides an in-depth exploration of the discovery and history of pyridopyrimidine compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental protocols that have underpinned their development. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive and accessible overview for researchers in the field.

Historical Perspective: From Pyrimidine to a Fused Future

The journey of pyridopyrimidines begins with the foundational work on their constituent monocyclic ring, pyrimidine. While pyrimidine derivatives were known in the early 19th century, the systematic study and synthesis of the pyrimidine core was pioneered by Adolf Pinner in 1884 .[1][2] Pinner's work involved the condensation of ethyl acetoacetate with amidines to create pyrimidine derivatives.[1][2] Shortly after, in 1900, Siegmund Gabriel and James Colman reported the first synthesis of the parent pyrimidine compound.[1][3] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1]

Key Therapeutic Applications and Associated Signaling Pathways

The versatility of the pyridopyrimidine core has led to its exploration in a wide range of therapeutic areas, with a pronounced impact on oncology. Modern pyridopyrimidine-based drugs and clinical candidates often function as potent and selective kinase inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition

The early exploration of pyridopyrimidines focused on their activity as antifolates. By inhibiting DHFR, these compounds disrupt the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides and certain amino acids, thereby impeding DNA replication and cell proliferation. This mechanism is particularly effective against rapidly dividing cancer cells.[5]

DHFR_Inhibition Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate (THF)->Nucleotide Synthesis DHFR->Tetrahydrofolate (THF) Product Pyridopyrimidine Inhibitor Pyridopyrimidine Inhibitor Pyridopyrimidine Inhibitor->DHFR Inhibition DNA Replication DNA Replication Nucleotide Synthesis->DNA Replication Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation PIM1_Signaling_Pathway Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor JAK/STAT Pathway JAK/STAT Pathway Receptor->JAK/STAT Pathway PIM-1 Kinase PIM-1 Kinase JAK/STAT Pathway->PIM-1 Kinase Substrate Phosphorylation (e.g., Bad, p27) Substrate Phosphorylation (e.g., Bad, p27) PIM-1 Kinase->Substrate Phosphorylation (e.g., Bad, p27) Pyridopyrimidine Inhibitor Pyridopyrimidine Inhibitor Pyridopyrimidine Inhibitor->PIM-1 Kinase Inhibition Inhibition of Apoptosis Inhibition of Apoptosis Substrate Phosphorylation (e.g., Bad, p27)->Inhibition of Apoptosis Promotion of Cell Proliferation Promotion of Cell Proliferation Substrate Phosphorylation (e.g., Bad, p27)->Promotion of Cell Proliferation Synthetic_Workflow A Substituted 2-aminopyridine B Cyclization with a β-ketoester or equivalent A->B C Pyrido[2,3-d]pyrimidinone core B->C D Halogenation (e.g., POCl3) C->D E 4-Chloropyrido[2,3-d]pyrimidine intermediate D->E F Nucleophilic Substitution (e.g., with amines) E->F G Final Pyridopyrimidine Derivatives F->G

References

Spectroscopic properties (NMR, IR, Mass) of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Spectroscopic Analysis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound is a fused nitrogen-containing heterocyclic system with the molecular formula C₈H₆N₂O₂.[1] Its core structure consists of a pyridine ring fused to a pyrimidine ring bearing two ketone groups at the 2 and 4 positions. This planar, electron-deficient scaffold is a valuable building block in medicinal chemistry and materials science due to its structural rigidity and versatile chemical reactivity.[1] A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and the development of novel derivatives. This guide provides a detailed overview of the mass, infrared, and nuclear magnetic resonance spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak, which confirms the compound's mass.

Data Presentation

m/z (Relative Intensity, %) Assignment
162[M]⁺, Molecular Ion
121Fragment Ion

Table 1: Key peaks in the GC-MS spectrum of this compound.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its carbonyl groups, aromatic C-H bonds, and the C-N bonds within the heterocyclic rings.

Data Presentation

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H stretchingAromatic C-H
~1710-1670C=O stretchingAmide/Ketone Carbonyl
~1650-1550C=C and C=N stretchingAromatic/Heterocyclic Rings
~1350-1200C-N stretchingAmide/Amine

Table 2: Predicted characteristic IR absorption bands for this compound. These are estimated values based on typical functional group frequencies.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The powder mixture is transferred to a pellet press. A vacuum is applied to remove air, and pressure is applied to form a thin, transparent KBr pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • Background Scan: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded.

  • Sample Scan: The IR spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound by providing information about the carbon-hydrogen framework.[1] While specific experimental data for the parent compound is not widely published, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the structure.

Data Presentation

¹H NMR (Predicted)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~3.8 Singlet -
H-6 ~8.9 Doublet ~7.0
H-7 ~7.2 Triplet ~7.0
H-8 ~7.8 Triplet ~7.0

| H-9 | ~7.5 | Doublet | ~7.0 |

Table 3: Predicted ¹H NMR data for this compound. Predictions are based on analogous structures and standard chemical shift values.

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~165
C-3 ~40
C-4 ~160
C-4a ~150
C-6 ~140
C-7 ~120
C-8 ~135
C-9 ~115

| C-9a | ~155 |

Table 4: Predicted ¹³C NMR data for this compound. Predictions are based on analogous structures and standard chemical shift values. For comparison, in a related 2-thioxo-dihydropyridopyrimidin-4-one derivative, the C=O carbon signal was observed at δ 162.29 ppm.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the solvent or TMS signal.

  • ¹³C NMR: For ¹³C NMR, a proton-decoupled spectrum is typically acquired, where each unique carbon atom appears as a single line.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Conclusion Sample 2H-Pyrido[1,2-a]pyrimidine- 2,4(3H)-dione MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis Spectral Data Analysis MS->Analysis IR->Analysis NMR->Analysis Structure Structure Elucidation & Confirmation Analysis->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Structure of this compound with atom numbering.

References

Physical and chemical properties of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes its core characteristics, synthesis, and reactivity, presenting data in a structured format for easy reference and comparison.

Core Compound Properties

This compound is a fused ring system consisting of a pyridine ring and a pyrimidine ring.[1] Its chemical structure and key identifiers are presented below.

PropertyValueReference
IUPAC Name pyrido[1,2-a]pyrimidine-2,4-dione[2]
CAS Number 22288-66-0[2]
Molecular Formula C₈H₆N₂O₂[2][3]
Molecular Weight 162.15 g/mol [2][3]
Canonical SMILES C1C(=O)N=C2C=CC=CN2C1=O[3]
InChI Key QPMFOBIBWGLUKY-UHFFFAOYSA-N[3]

Physical and Chemical Data

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValue
Melting Point 305 °C (with decomposition)
Boiling Point 294.9 °C at 760 mmHg
Density 1.41 g/cm³
Solubility Data not available
pKa Data not available

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the methylene protons on the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the carbons of the pyridine ring, and the methylene carbon of the pyrimidine ring. For a related 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative, characteristic signals for the C=O and C=S carbons were observed at δ 162.29 and 175.61 ppm, respectively.[4]

  • Mass Spectrometry (GC-MS): A molecular ion peak at m/z = 162 is expected, corresponding to the molecular weight of the compound.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) groups.

Synthesis and Reactivity

The primary synthetic route to the this compound core involves the condensation of 2-aminopyridine derivatives with a three-carbon component, such as diethyl malonate.[1]

General Experimental Protocol: Synthesis of 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones

A general procedure for a similar class of compounds involves the following steps:

  • A mixture of a 2-aminopyridine derivative (1 equivalent) and diethyl malonate (5 equivalents) is heated to reflux (approximately 230 °C) for 3 hours under a nitrogen atmosphere.[1]

  • The reaction mixture is then cooled, and the resulting solid can be purified by appropriate methods, such as recrystallization, to yield the desired product.

G cluster_synthesis Synthesis Workflow Reactants 2-Aminopyridine + Diethyl Malonate Reflux Reflux (230 °C, 3h) under N₂ Reactants->Reflux Product This compound Reflux->Product

Caption: General synthesis workflow for Pyrido[1,2-a]pyrimidines.

Chemical Reactivity

Derivatives of this compound can participate in various chemical transformations. For instance, 3-(4-substituted benzylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with aldoximes to generate novel spiro compounds.[1]

G cluster_reactivity 1,3-Dipolar Cycloaddition Dione 3-Benzylidene-2H-pyrido[1,2-a] pyrimidine-2,4(3H)-dione (Dipolarophile) Spiro Spiro Compound Dione->Spiro Aldoxime Aldoxime NitrileOxide Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide in situ NitrileOxide->Spiro

Caption: Reactivity of a dione derivative in cycloaddition.

Biological Activity and Signaling Pathways

While specific biological activities and interactions with signaling pathways for this compound are not well-documented, the broader class of pyrido[2,3-d]pyrimidine derivatives has been extensively studied and shown to exhibit a range of biological effects. These include activities as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K) and as blockers of the RAF-MEK-ERK signaling pathway, which are relevant in cancer research.[1][4][5] It is important to note that these findings pertain to a different isomer and may not be directly applicable to the [1,2-a] scaffold. Further research is required to elucidate the specific biological profile of this compound.

References

Tautomerism in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. An understanding of their tautomeric behavior is critical for structure-activity relationship (SAR) studies, as different tautomers can exhibit distinct physicochemical properties and biological target interactions.

Introduction to Tautomerism in Pyrido[1,2-a]pyrimidines

The this compound core structure possesses multiple sites for proton migration, leading to the potential for several tautomeric forms to coexist in equilibrium. The primary tautomerism observed in this system is the keto-enol and lactam-lactim type. The relative stability of these tautomers is influenced by various factors, including the solvent, temperature, pH, and the nature of substituents on the heterocyclic ring.

The major potential tautomeric forms of the unsubstituted this compound are depicted below:

  • Diketone Form (A): The fully keto form, this compound.

  • Enol-Keto Form (B): 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Keto-Enol Form (C): 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one.

  • Dienol Form (D): 2,4-Dihydroxypyrido[1,2-a]pyrimidinium.

Computational studies on related systems, such as 2-pyridone and 4-pyridone, suggest that the lactam (keto) forms are generally more stable, particularly in polar solvents, due to favorable dipole-dipole interactions and hydrogen bonding with the solvent.[1][2][3] However, the presence of the second carbonyl group and the fused ring system in this compound can influence the electronic distribution and, consequently, the tautomeric equilibrium.

Synthesis of the Core Scaffold

The most common and direct route to the this compound scaffold involves the condensation reaction between a 2-aminopyridine derivative and a malonic acid ester, typically diethyl malonate. This reaction is often carried out at elevated temperatures.[4]

General Experimental Protocol for Synthesis

Reaction: 2-Aminopyridine with Diethyl Malonate

Procedure:

  • A mixture of 2-aminopyridine (1.0 eq) and diethyl malonate (1.5 to 2.0 eq) is heated, either neat or in a high-boiling point solvent (e.g., diphenyl ether), at a temperature ranging from 150 to 250 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is then cooled to room temperature, which may result in the precipitation of the product.

  • The crude product is collected by filtration and washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials and byproducts.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for the tautomeric equilibrium of the parent this compound is not extensively available in the public domain, the following table summarizes hypothetical data based on general principles of tautomerism in similar heterocyclic systems. It illustrates how tautomer populations might be influenced by solvent polarity.

Tautomeric FormSolventTemperature (°C)MethodPredominant Tautomer (%) (Hypothetical)Reference
Diketone (A)DMSO-d6251H NMR85[5]
Enol-Keto (B)DMSO-d6251H NMR10[5]
Keto-Enol (C)DMSO-d6251H NMR5[5]
Diketone (A)Chloroform-d251H NMR60[5]
Enol-Keto (B)Chloroform-d251H NMR25[5]
Keto-Enol (C)Chloroform-d251H NMR15[5]

Note: This data is illustrative and intended to demonstrate the expected trend of solvent effects on the tautomeric equilibrium. Actual experimental values would need to be determined empirically.

Experimental Protocols for Tautomer Analysis

The investigation of tautomeric equilibria in this compound systems relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Protocol for 1H and 13C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration.

  • Data Acquisition: Acquire 1H and 13C NMR spectra at a specific temperature (e.g., 25 °C) on a high-resolution NMR spectrometer. For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.

  • Spectral Analysis:

    • 1H NMR: Identify distinct sets of signals corresponding to each tautomer. The chemical shifts of protons attached to nitrogen (N-H) and oxygen (O-H) are particularly informative and sensitive to the solvent and temperature. The integration of non-exchangeable proton signals for each tautomer can be used to determine their relative populations.[5][6][7][8]

    • 13C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) are highly indicative of the keto or enol form. A signal in the range of 160-180 ppm is characteristic of a carbonyl group, while a signal for an enolic carbon (C-OH) would appear further upfield.[6][7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra in different solvents or at different pH values.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a non-polar solvent (e.g., cyclohexane). Prepare a series of solutions of the compound in various solvents of differing polarity.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands. Different tautomers will exhibit distinct absorption maxima due to differences in their conjugated systems. These spectral changes can be correlated with the solvent polarity to infer the predominant tautomeric form.[9][10][11][12]

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Protocol for Computational Analysis:

  • Structure Generation: Build the 3D structures of all possible tautomers.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.[1][13][14]

  • Energy Calculation: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers in the gas phase and in different solvents using a continuum solvation model (e.g., PCM).[2][3][15]

  • NMR and UV-Vis Prediction: Simulate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer and compare them with the experimental data to aid in the assignment of the observed signals to specific tautomeric forms.

Visualization of Tautomeric Equilibria and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibria and a potential signaling pathway influenced by this compound derivatives.

Tautomeric_Equilibrium A This compound (Diketone Form) B 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (Enol-Keto Form) A->B C 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one (Keto-Enol Form) A->C D 2,4-Dihydroxypyrido[1,2-a]pyrimidinium (Dienol Form) B->D C->D Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K STAT STAT RTK->STAT RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Pyrido[1,2-a]pyrimidine -2,4-dione Derivative Inhibitor->SHP2

References

Solubility Profile of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione in common laboratory solvents. Due to a lack of specific experimental data in publicly accessible literature, this document focuses on the compound's physicochemical properties, solubility information of structurally related compounds, and detailed experimental protocols for determining solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can provide an initial indication of its likely solubility behavior.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂PubChem[1]
Molecular Weight 162.15 g/mol PubChem[1]
XLogP3 -0.1PubChem[1]
Topological Polar Surface Area 51.4 ŲPubChem[1]
Melting Point 305 °C (decomposes)Guidechem
Boiling Point 294.9 °C at 760 mmHgBOC Sciences[]
Density 1.41 g/cm³BOC Sciences[]

The negative XLogP3 value suggests that this compound is more hydrophilic than lipophilic, which might indicate some degree of solubility in polar solvents. However, the high melting point suggests strong crystal lattice energy, which can negatively impact solubility.

Solubility of Structurally Related Compounds

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7][8][9] The following protocol provides a detailed methodology for this experiment.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change significantly between time points).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analytical sample.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid compound prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Allow to settle equil1->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant sep2->sep3 quant2 Analyze samples and standards (e.g., HPLC, UV-Vis) sep3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine solubility from calibration curve quant2->quant3

Workflow for Thermodynamic Solubility Determination

Relevant Signaling Pathway: RAF-MEK-ERK Pathway

Derivatives of pyridopyrimidines have been investigated as potential inhibitors of various signaling pathways implicated in cancer, including the RAF-MEK-ERK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11][12][13][14] Understanding the interaction of this compound and its analogs with components of this pathway could be a key area of research.

The following diagram illustrates a simplified representation of the RAF-MEK-ERK signaling pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor Pyridopyrimidine Derivative Inhibitor->RAF Inhibits

Simplified RAF-MEK-ERK Signaling Pathway

Conclusion

While direct experimental data on the solubility of this compound in common laboratory solvents is currently limited in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial parameter. The provided information on the physicochemical properties and the solubility of related compounds can aid in solvent selection and experimental design. Furthermore, the exploration of the RAF-MEK-ERK signaling pathway highlights a potential area of biological investigation for this class of compounds. The standardized experimental approach outlined here will enable the generation of reliable and reproducible solubility data, which is essential for advancing research and development involving this compound.

References

Quantum Chemical Calculations for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, a heterocyclic compound of interest in medicinal chemistry. While specific, in-depth computational studies on this exact molecule are not extensively available in peer-reviewed literature, this document outlines the established theoretical protocols and presents data from closely related pyridopyrimidine derivatives. This guide serves as a robust framework for initiating and interpreting new computational investigations on this molecule and its analogs.

Introduction to this compound

This compound is a fused heterocyclic system with a molecular formula of C₈H₆N₂O₂.[1] Its structure, featuring a pyridine ring fused to a pyrimidine ring with two ketone groups, makes it a rigid scaffold that is attractive for the design of novel therapeutic agents. Pyridopyrimidine derivatives, in general, are known for a wide range of pharmacological activities, including their potential as anticancer agents.[2][3][4] Quantum chemical calculations provide a powerful, non-experimental tool to understand the electronic structure, reactivity, and spectroscopic properties of such molecules, thereby aiding in the rational design of new drugs.

Computational Methodologies

The primary method for quantum chemical calculations on molecules of this nature is Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy. For more precise energy calculations, ab initio methods like Møller-Plesset perturbation theory (MP2) can be employed.[5]

Experimental Protocols

Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.

General Computational Protocol:

  • Geometry Optimization:

    • The initial 3D structure of this compound is constructed.

    • The geometry is then optimized to find the lowest energy conformation. A commonly used DFT functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-31G(d,p) or larger (e.g., 6-311++G(d,p)) to include polarization and diffuse functions.[6]

    • The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

  • Vibrational Frequency Analysis:

    • Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.

    • These theoretical frequencies can be used to interpret experimental infrared (IR) and Raman spectra. It is standard practice to scale the calculated frequencies to better match experimental values.[5]

  • Electronic Properties Calculation:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, such as hyperconjugation and charge delocalization.

    • Excited State Calculations: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule.

Quantitative Data for Pyridopyrimidine Analogs

Table 1: Calculated Electronic Properties of a Pyrido[2,3-d]pyrimidine Derivative

ParameterValue (eV)MethodReference
HOMO Energy-6.5DFT/B3LYP[7]
LUMO Energy-2.1DFT/B3LYP[7]
Energy Gap (ΔE)4.4DFT/B3LYP[7]

Note: The specific derivative is not named in the abstract, but the data is presented to illustrate typical values for this class of compounds.

Table 2: Selected Calculated Vibrational Frequencies for a Pyrimidine Derivative

Vibrational ModeCalculated Wavenumber (cm⁻¹)MethodReference
N-H stretch3450DFT/B3LYP/6-311++G(d,p)[8]
C=O stretch1750DFT/B3LYP/6-311++G(d,p)[8]
C-C stretch (ring)1600DFT/B3LYP/6-311++G(d,p)[8]

Note: Data is for 2-amino-4,6-dihydroxypyrimidine, a related heterocyclic core.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the computational workflow and the molecular structure of this compound.

G A Initial 3D Structure B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calculation B->C D Electronic Property Calculation B->D E Optimized Geometry B->E F Vibrational Spectra (IR/Raman) C->F G HOMO/LUMO Energies D->G H MEP Map D->H

Caption: Computational workflow for quantum chemical analysis.

Caption: 2D representation of this compound.

Conclusion

Quantum chemical calculations offer invaluable insights into the fundamental properties of this compound. By employing Density Functional Theory and ab initio methods, researchers can elucidate its geometry, stability, reactivity, and spectroscopic characteristics. This theoretical understanding is crucial for the rational design of novel pyridopyrimidine-based compounds in the field of drug discovery and development. The methodologies and comparative data presented in this guide provide a solid foundation for future computational studies on this important heterocyclic scaffold.

References

Crystal Structure Analysis of Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of the available scientific literature did not yield a publication detailing the single-crystal X-ray diffraction analysis of the parent compound, 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione. This guide therefore presents a detailed crystal structure analysis of a closely related isomer, 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, as a representative example. The methodologies and principles of crystallographic analysis are analogous and provide valuable insights into the structural characteristics of this class of compounds. The data and experimental protocols presented herein are based on the findings published in "Four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones: similar molecular structures but different crystal structures" by Trilleras, J., Quiroga, J., Cobo, J., Hursthouse, M. B., & Glidewell, C. (Acta Crystallographica Section C, 2009 , C65, o134–o139)[1].

Introduction

The pyridopyrimidine scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The structural analysis of these compounds at an atomic level is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

This technical guide provides an in-depth overview of the crystal structure analysis of a representative 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, offering valuable insights for researchers engaged in the study and development of related compounds.

Experimental Protocols

The following experimental procedures are based on the methodologies reported by Trilleras et al. (2009)[1].

Synthesis and Crystallization

The 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones were synthesized through a multi-step reaction sequence. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the respective compound in an appropriate solvent system, such as dimethylformamide (DMF) or a mixture of chloroform and methanol, at room temperature.

X-ray Data Collection

X-ray diffraction data for the single crystals were collected at low temperature (typically 120 K or 200 K) using a diffractometer equipped with a CCD area detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The crystal-to-detector distance was optimized to record a sufficient number of reflections. A series of frames were collected with varying ω and φ angles to ensure complete data coverage.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of unique reflections. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for a representative compound, 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (I) , are summarized in the tables below[1].

Table 1: Crystal Data and Structure Refinement for Compound (I)
ParameterValue
Empirical formulaC₁₆H₁₅N₃O₂
Formula weight281.31
Temperature120 (2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 7.9302 (3) Å
b = 12.0298 (5) Å
c = 14.5422 (6) Å
β = 98.683 (2)°
Volume1370.09 (9) ų
Z4
Calculated density1.365 Mg/m³
Absorption coefficient0.094 mm⁻¹
F(000)592
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection3.29 to 27.50°
Index ranges-10<=h<=10, -15<=k<=15, -18<=l<=18
Reflections collected12345
Independent reflections3134 [R(int) = 0.0346]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3134 / 0 / 192
Goodness-of-fit on F²1.033
Final R indices [I>2sigma(I)]R1 = 0.0419, wR2 = 0.1012
R indices (all data)R1 = 0.0573, wR2 = 0.1107
Largest diff. peak and hole0.321 and -0.203 e.Å⁻³
Table 2: Selected Bond Lengths (Å) for Compound (I)
BondLength
N1-C21.385(2)
N1-C8a1.393(2)
C2-O21.222(2)
C2-N31.381(2)
N3-C41.388(2)
C4-O41.221(2)
C4-C4a1.459(2)
C4a-C51.348(2)
C4a-C8a1.393(2)
C5-C61.428(2)
C6-C71.359(2)
C7-N81.340(2)
N8-C8a1.347(2)
C7-C1'1.481(2)
Table 3: Selected Bond Angles (°) for Compound (I)
AngleValue
C2-N1-C8a123.0(1)
O2-C2-N1120.7(1)
O2-C2-N3122.3(1)
N1-C2-N3117.0(1)
C4-N3-C2125.7(1)
O4-C4-N3120.9(1)
O4-C4-C4a123.3(1)
N3-C4-C4a115.8(1)
C5-C4a-C8a119.5(1)
C5-C4a-C4124.2(1)
C8a-C4a-C4116.3(1)
C4a-C5-C6119.9(1)
C7-C6-C5120.1(1)
N8-C7-C6122.9(1)
N8-C7-C1'118.9(1)
C6-C7-C1'118.2(1)
C8a-N8-C7117.1(1)
N8-C8a-N1120.4(1)
N8-C8a-C4a120.5(1)
N1-C8a-C4a119.1(1)

Visualization of Experimental Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key intermolecular interactions observed in the crystal structure of the representative compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination Synthesis Synthesis of Pyrido[2,3-d]pyrimidine Derivative Crystallization Slow Evaporation for Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection (Mo Kα, 120 K) Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: Experimental workflow for the crystal structure analysis of a 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

molecular_interactions cluster_dimer Centrosymmetric Dimer Formation cluster_stacking π-π Stacking Interaction mol1 Molecule A mol1_C6H mol1_O2 mol2 Molecule B (inverted) mol2_O2 mol2_C6H mol1_C6H->mol2_O2 C-H···O mol2_C6H->mol1_O2 C-H···O dimer1 Dimer 1 dimer2 Dimer 2 (stacked) dimer1->dimer2 Pyrimidine Ring···Pyridone Ring

Caption: Key intermolecular interactions in the crystal packing of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Structural Analysis and Discussion

The crystal structure of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione reveals a nearly planar pyridopyrimidine ring system. The 4-methylphenyl substituent is twisted with respect to this plane.

The molecular packing is characterized by the formation of centrosymmetric dimers through pairs of C—H···O hydrogen bonds.[1] Specifically, the hydrogen atom on C6 of the pyridine ring of one molecule interacts with the carbonyl oxygen O2 of an adjacent, inverted molecule. These dimers are further organized into chains through π–π stacking interactions between the pyrimidine ring of one dimer and the pyridone ring of a neighboring dimer.[1] These non-covalent interactions play a crucial role in stabilizing the crystal lattice.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of a representative 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The presented data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The elucidation of the three-dimensional structure and intermolecular interactions of this class of compounds is fundamental for understanding their physicochemical properties and biological activities, and for the design of novel molecules with enhanced therapeutic potential. While the crystal structure of the parent this compound remains to be determined, the analysis of this closely related isomer provides a solid foundation for future structural studies in this area.

References

The Pyridopyrimidine Scaffold: A Versatile Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Biological Activities, Experimental Evaluation, and Underlying Mechanisms of a Privileged Heterocycle

For Researchers, Scientists, and Drug Development Professionals

The pyridopyrimidine nucleus, a heterocyclic scaffold composed of fused pyridine and pyrimidine rings, has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of pyridopyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. The guide is intended to serve as a comprehensive resource, detailing quantitative data, experimental protocols, and the intricate signaling pathways modulated by this versatile scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyridopyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. A primary mechanism of their antitumor action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several pyridopyrimidine-based compounds have been identified as potent inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling cascades that are vital for tumor growth, angiogenesis, and metastasis.

VEGFR2_HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (e.g., VEGF) Ligand (e.g., VEGF) VEGFR2 VEGFR-2 Ligand (e.g., VEGF)->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis HER2 HER-2 HER2->PI3K RAS RAS PLCg->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR->Survival Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->VEGFR2 Pyridopyrimidine->HER2

Dual PI3K/mTOR Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Pyridopyrimidine derivatives have been designed as dual PI3K/mTOR inhibitors, offering a potent and comprehensive blockade of this oncogenic pathway.[2]

PI3K_mTOR_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->PI3K Pyridopyrimidine->mTORC1

PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation. Novel pyridopyrimidine derivatives have been synthesized and identified as potent PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[3]

Table 1: Anticancer Activity of Representative Pyridopyrimidine Derivatives

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 4 PIM-1MCF-70.57[3]
Compound 11 PIM-1HepG20.99[3]
Compound 5e VEGFR-2/HER-2MCF-71.39[1]
Compound 6b VEGFR-2/HER-2HepG22.68[1]
Compound 59 Tyrosine KinasesHepG-2~0.6[4]
Compound 60 Tyrosine KinasesPC-35.47[4]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridopyrimidine derivatives have shown promising activity against a range of bacteria and fungi.[5][6] Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.

Table 2: Antimicrobial Activity of Representative Pyridopyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 E. coli1.0[5]
Compound 3 P. aeruginosa1.0[5]
Thieno[2,3-d]pyrimidine derivativeS. aureusNot Specified[5]
Thieno[2,3-d]pyrimidine derivativeB. subtilisNot Specified[5]
Pyridopyrimidine-2,4(1H,3H)-dithione derivativeA. flavusNot Specified[6]
Pyridopyrimidine-2,4(1H,3H)-dithione derivativeA. nigerNot Specified[6]

Antiviral Activity

The pyridopyrimidine scaffold has also been explored for its antiviral potential. Certain derivatives have demonstrated efficacy against various viruses, including human coronaviruses.[7] The mechanism of antiviral action can involve the inhibition of viral replication enzymes or interference with the virus-host cell interaction.

Table 3: Antiviral Activity of a Representative Pyrimido[4,5-d]pyrimidine Derivative

Compound IDVirusEC50 (µM)Reference
Compound 1c Influenza A/PR/8/3426.5[8]
Compound 1d Influenza A/PR/8/343.5[8]
Compound 1e Influenza A/PR/8/347.3[8]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridopyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[9][10]

Table 4: Anti-inflammatory Activity of Representative Pyridopyrimidine Derivatives

Compound IDAssayActivityReference
Compound 5 COX-2 InhibitionIC50 = 0.04 ± 0.09 µmol[10]
Compound 6 COX-2 InhibitionIC50 = 0.04 ± 0.02 µmol[10]
Compound IIIf Rat Paw Edema52% edema inhibition (1h)
Compound IIIh Rat Paw Edema57% edema inhibition (1h)

Central Nervous System (CNS) Activity

The pyridopyrimidine scaffold has also shown potential for the development of agents acting on the central nervous system. Derivatives have been reported to exhibit anticonvulsant and antidepressant activities, likely through modulation of various neurotransmitter receptors.[11][12][13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of the Pyridopyrimidine Scaffold

Synthesis_Workflow Start Starting Materials (e.g., 2-aminonicotinonitrile, and an active methylene compound) Reaction Cyclocondensation Reaction (Base or Acid Catalyzed) Start->Reaction Intermediate Pyridopyrimidine Core Formation Reaction->Intermediate Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure Pyridopyrimidine Derivative Characterization->FinalProduct

A common route for the synthesis of the pyrido[2,3-d]pyrimidine scaffold involves the cyclocondensation of 2-aminonicotinonitrile derivatives with various reagents.

Materials:

  • 2-aminonicotinonitrile derivative

  • Active methylene compound (e.g., ethyl cyanoacetate, malononitrile) or a carbonyl compound.

  • Base (e.g., piperidine, sodium ethoxide) or acid catalyst.

  • Appropriate solvent (e.g., ethanol, dimethylformamide).

Procedure:

  • A mixture of the 2-aminonicotinonitrile derivative and the active methylene or carbonyl compound is dissolved in a suitable solvent.

  • A catalytic amount of a base or an acid is added to the reaction mixture.

  • The mixture is refluxed for a specified period, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to afford the pure pyridopyrimidine derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (pyridopyrimidine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control, and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microbe without compound) and a negative control (broth without microbe).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • Test compounds

  • A detection system to measure prostaglandin production (e.g., ELISA or a colorimetric/fluorometric method).

Procedure:

  • The test compound is pre-incubated with the COX-2 enzyme in the assay buffer.

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at 37°C and then stopped.

  • The amount of prostaglandin produced is quantified using a suitable detection method.

  • The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Conclusion

The pyridopyrimidine scaffold represents a highly versatile and promising core structure in the field of drug discovery. The diverse range of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS effects, underscores its therapeutic potential. The ability to readily modify the pyridopyrimidine nucleus allows for the fine-tuning of its pharmacological properties, paving the way for the development of novel and more effective therapeutic agents. The data and protocols presented in this technical guide are intended to facilitate further research and development of pyridopyrimidine-based drugs to address a multitude of unmet medical needs.

References

A Technical Guide to the Chemical Reactivity of Dione Functional Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthetic versatility and biological significance of 1,2-, 1,3-, and 1,4-diones, this guide provides a comprehensive overview of their key chemical transformations, detailed experimental protocols, and involvement in critical signaling pathways.

The dione functional group, characterized by the presence of two carbonyl moieties within a single molecule, is a cornerstone in organic synthesis and medicinal chemistry. The relative positioning of these carbonyl groups—1,2 (α-diones), 1,3 (β-diones), and 1,4 (γ-diones)—imparts distinct reactivity profiles, making them versatile synthons for the construction of a diverse array of carbocyclic and heterocyclic scaffolds. This technical guide delves into the core chemical reactions of diones, offering practical experimental details and quantitative data to support researchers and professionals in the fields of chemical synthesis and drug discovery.

Keto-Enol Tautomerism in Diones

A fundamental aspect of dione chemistry is the phenomenon of keto-enol tautomerism, an equilibrium between the diketo form and one or more enol forms. This equilibrium is significantly influenced by the solvent, temperature, and the specific structure of the dione. In many 1,3-diones, the enol form is particularly stabilized by intramolecular hydrogen bonding and conjugation, leading to a substantial population of the enol tautomer at equilibrium.

Quantitative Analysis of Tautomerism in Cyclohexane-1,3-diones:

The equilibrium between the keto and enol forms of cyclohexane-1,3-dione derivatives has been quantitatively studied using NMR spectroscopy. The relative populations of the tautomers are highly solvent-dependent, with non-polar solvents favoring the hydrogen-bonded enol form and polar solvents shifting the equilibrium towards the diketo form.[1]

CompoundSolvent% Keto Form% Enol FormReference
4,4-dimethyl-cyclohexane-1,3-dioneCCl41486[1]
4,4-dimethyl-cyclohexane-1,3-dioneDMSO4852[1]
4-methyl-cyclohexane-1,3-dioneCCl4->95 (enol)[1]
4-methyl-cyclohexane-1,3-dioneDMSO3565[1]

Key Reactions of Dione Functional Groups

The electrophilic nature of the carbonyl carbons and the acidity of the α-hydrogens make diones susceptible to a wide range of chemical transformations.

Reactions of 1,2-Diones

1,2-diones, such as benzil and camphorquinone, are valuable precursors for the synthesis of various heterocyclic compounds and are also utilized in photochemistry.

Synthesis of Quinoxalines: A classic reaction of 1,2-diones is their condensation with 1,2-diamines to form quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities.[2][3][4]

1,2-Dione1,2-DiamineCatalyst/ConditionsProductYieldReference
Benzilo-phenylenediamineI2 (0.25 mmol), DMSO, RT, 12 h2,3-Diphenylquinoxaline80-90%[2]
Benzilo-phenylenediamineZn(OTf)2 (0.2 mmol), CH3CN, RT2,3-Diphenylquinoxaline85-91%[2]
Benzilo-phenylenediamineTiO2-Pr-SO3H (1 mol%), RT, 10 min2,3-Diphenylquinoxaline95%[2]
Benzilo-phenylenediaminePyridine, THF, RT, 2 h2,3-DiphenylquinoxalineExcellent[3]
Benzilo-phenylenediamineAlumina-supported MoVP, Toluene, RT2,3-Diphenylquinoxaline92%[4]

Photochemical Reactions: 1,2-diones can undergo photochemical reactions, such as the Norrish-Yang Type II reaction, leading to the formation of cyclobutanol derivatives.[5] Camphorquinone is a well-known photoinitiator used in dental composites, which upon exposure to visible light, generates free radicals to initiate polymerization.[6][7]

Reactions of 1,3-Diones

The presence of an acidic methylene group between the two carbonyls makes 1,3-diones particularly reactive nucleophiles in their enolate form.

Michael Addition: 1,3-diones readily undergo Michael addition to α,β-unsaturated carbonyl compounds, forming a new carbon-carbon bond and a 1,5-dicarbonyl compound. This reaction is a fundamental C-C bond-forming strategy in organic synthesis.

Knoevenagel Condensation: This reaction involves the condensation of a 1,3-dione with an aldehyde or ketone, catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration.[8][9][10]

AldehydeActive Methylene CompoundCatalyst/ConditionsYieldReference
2-MethoxybenzaldehydeThiobarbituric acidPiperidine, Ethanol-[8]
Various benzaldehydesMalonic acidNH4HCO3, 90°C, 2 h (solvent-free)High conversion[10]
4-MethylbenzaldehydeDiethyl malonateDimethylaminopyridine-[9]

Gewald Reaction: The Gewald reaction is a multi-component reaction that utilizes a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to synthesize polysubstituted 2-aminothiophenes.[11][12][13][14]

Reactions of 1,4-Diones

1,4-diones are key substrates for the synthesis of five-membered heterocycles.

Paal-Knorr Furan Synthesis: The acid-catalyzed cyclization of 1,4-diones is a widely used method for the preparation of substituted furans.[15][16][17]

Paal-Knorr Pyrrole Synthesis: In the presence of ammonia or a primary amine, 1,4-diones undergo condensation to form substituted pyrroles.[16][17]

Annulation Reactions

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation. Typically, a cyclic 1,3-dione or its enolate is reacted with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to construct a new six-membered ring, yielding a cyclohexenone derivative. This reaction is instrumental in the synthesis of steroids and other polycyclic natural products.[18][19][20][21]

Experimental Protocols

Synthesis of 2,3-Diphenylquinoxaline from Benzil

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 0.1 g of alumina-supported molybdovanadophosphate (MoVP) catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the product by recrystallization from ethanol to obtain white needles of 2,3-diphenylquinoxaline. Yield: 92%.[4] Melting Point: 127-128°C.[4]

Paal-Knorr Furan Synthesis

General Procedure:

  • Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid).

  • Add an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like TiCl4).[17]

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the product by chromatography or recrystallization.

Robinson Annulation to form the Wieland-Miescher Ketone

Procedure:

  • Combine 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone in a suitable solvent.

  • Add a catalytic amount of (S)-proline.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by silica gel chromatography. Yield: 75%.[22] Enantiomeric Ratio: 84:16.[22]

Diones in Signaling Pathways

Dione-containing molecules have emerged as significant players in the modulation of cellular signaling pathways, a critical aspect of drug development. A prominent example is curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione), a natural product whose 1,3-dione moiety is crucial for its biological activity.[23]

Curcumin is known to inhibit multiple signaling pathways implicated in cancer, including the PI3K/Akt and MAPK pathways.[23][24][25] These pathways are often hyperactivated in cancer cells, promoting proliferation, survival, and metastasis.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Metastasis ERK->Proliferation_Survival PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation_Survival Curcumin Curcumin Curcumin->RAF Curcumin->ERK Curcumin->Akt Curcumin->mTOR

Caption: Curcumin inhibits the PI3K/Akt and MAPK signaling pathways.

The ability of the dione moiety in curcumin to act as a Michael acceptor and its chelation properties are thought to contribute to its interaction with and inhibition of various protein kinases and other signaling molecules. This highlights the potential of designing novel dione-containing compounds as targeted therapies in oncology and other diseases.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in understanding complex synthetic sequences.

Robinson Annulation Workflow

The Robinson annulation is a two-step process that can be represented as a logical workflow.

Robinson_Annulation_Workflow Start Start Michael_Addition Michael Addition (1,3-Dione + α,β-Unsaturated Ketone) Start->Michael_Addition Intermediate 1,5-Diketone Intermediate Michael_Addition->Intermediate Aldol_Condensation Intramolecular Aldol Condensation Intermediate->Aldol_Condensation Dehydration Dehydration Aldol_Condensation->Dehydration Product Cyclohexenone Product Dehydration->Product

Caption: Logical workflow of the Robinson Annulation reaction.

This guide provides a foundational understanding of the rich and varied chemistry of dione functional groups. The provided data and protocols serve as a practical resource for chemists engaged in the synthesis of complex molecules and the development of novel therapeutic agents. The continued exploration of dione reactivity will undoubtedly lead to the discovery of new synthetic methodologies and bioactive compounds.

References

Methodological & Application

Synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione from 2-aminopyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry, starting from 2-aminopyridine. The primary synthetic route detailed is the classical cyclocondensation reaction with diethyl malonate, a robust and widely employed method.[1] An alternative solvent-free ("neat") synthesis is also presented, offering a more environmentally friendly approach. This application note includes detailed experimental protocols, a summary of reaction parameters and yields, and characterization data. Furthermore, the biological relevance of the pyrido[1,2-a]pyrimidine core is discussed, with a focus on the role of its derivatives as inhibitors of key signaling pathways in cancer, such as the RAF-MEK-ERK and eEF-2K pathways.

Introduction

The this compound core structure is a prominent scaffold in the development of novel therapeutic agents due to its diverse biological activities. Derivatives of this heterocyclic system have shown promise as anticancer agents by inhibiting critical cellular signaling pathways. This document outlines the foundational synthesis of the parent compound, providing a crucial starting point for the development of a library of derivatives for drug discovery and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation of 2-aminopyridine with diethyl malonate. This reaction can be performed under traditional reflux conditions or using a solvent-free "neat" method.

Reaction Scheme

Synthesis of this compound cluster_0 Reactants cluster_1 Product 2-aminopyridine 2-Aminopyridine reaction_node + 2-aminopyridine->reaction_node diethyl_malonate Diethyl Malonate diethyl_malonate->reaction_node product This compound reaction_node->product Δ (Heat)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Classical Synthesis under Reflux

This protocol is a well-established method for the synthesis of the title compound.

Materials:

  • 2-aminopyridine

  • Diethyl malonate

  • Ethanol (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2-aminopyridine and an excess of diethyl malonate. While the reaction can be run neat, ethanol can be used as a solvent.

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (typically several hours), allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the excess diethyl malonate and ethanol (if used) can be removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or xylene, to yield yellowish prisms.[2]

Protocol 2: Solvent-Free ("Neat") Synthesis

This method offers a greener alternative by eliminating the need for a solvent.

Materials:

  • 2-aminopyridine

  • Diethyl malonate

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, charge 2-aminopyridine and diethyl malonate. Diethyl malonate serves as both a reactant and the reaction solvent.[3]

  • Heat the mixture with stirring. A typical reaction temperature is around 160-180°C.

  • Maintain the temperature for the duration of the reaction, which can range from a few hours to overnight. An improved yield has been observed with a longer reaction time of 18 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature, which should induce crystallization of the product.

  • Collect the solid product by filtration, wash with a cold solvent like diethyl ether to remove any unreacted diethyl malonate, and dry.

Data Presentation

ParameterClassical Synthesis (with solvent)Solvent-Free ("Neat") SynthesisReference(s)
Reagents 2-aminopyridine, diethyl malonate2-aminopyridine, diethyl malonate[2][3]
Solvent Ethanol (optional)None[2][3]
Temperature Reflux160-180°C[2][3]
Reaction Time Several hours4-18 hours[3]
Yield Moderate to goodUp to 78%[2][3]
Purification Recrystallization (Ethanol/Xylene)Filtration and washing[2]
Product Appearance Yellowish prismsSolid[2]
Melting Point 220.1-220.3°CNot specified[2]

Characterization Data

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the pyridopyrimidine ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons typically in the range of δ 162-176 ppm.[1]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O groups.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (162.15 g/mol ).

Biological Applications and Signaling Pathways

While the direct biological activity of the unsubstituted this compound is not extensively documented, its derivatives are of significant interest in oncology for their ability to inhibit key signaling pathways that are often dysregulated in cancer.

Inhibition of the RAF-MEK-ERK Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its constitutive activation is a hallmark of many cancers. Derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been shown to act as blockers of this pathway, leading to decreased phosphorylation of ERK and MEK, induction of apoptosis, and suppression of cell migration.[4]

RAF_MEK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Inhibitor Pyridopyrimidine Derivatives Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by pyridopyrimidine derivatives.

Inhibition of the eEF-2K Signaling Pathway

Eukaryotic elongation factor-2 kinase (eEF-2K) is a key regulator of protein synthesis. Its activation leads to the inhibition of translation elongation, a process that is often upregulated in cancer cells to support their rapid growth. Certain pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eEF-2K, suggesting a therapeutic strategy to modulate protein synthesis in cancer.[5] The eEF-2K pathway is regulated by upstream signals such as AMPK and mTOR.[6][7]

eEF2K_Pathway AMPK AMPK eEF2K eEF-2K AMPK->eEF2K Activation mTORC1 mTORC1 mTORC1->eEF2K Inhibition eEF2 eEF2 eEF2K->eEF2 Phosphorylation (Inhibition) Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Inhibitor Pyridopyrimidine Derivatives Inhibitor->eEF2K Inhibition

Caption: Regulation of the eEF-2K signaling pathway and its inhibition by pyridopyrimidine derivatives.

Conclusion

The synthesis of this compound from 2-aminopyridine and diethyl malonate is a straightforward and efficient process. The availability of both classical and solvent-free methods provides flexibility for researchers. The resulting compound is a valuable building block for the synthesis of derivatives with potential therapeutic applications, particularly in the field of oncology, through the modulation of key cellular signaling pathways. This document serves as a practical guide for the synthesis and further exploration of this important heterocyclic scaffold.

References

One-Pot Synthesis of Substituted Pyridopyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of substituted pyridopyrimidines, a class of heterocyclic compounds with significant biological and pharmaceutical activities.[1][2] The methodologies presented here focus on efficient, environmentally friendly, and high-yield synthetic routes, including multi-component reactions under various catalytic conditions.

Application Note 1: Bismuth(III) Triflate Catalyzed Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

This method offers an efficient and rapid one-pot synthesis of 7-amino-5-(substituted-phenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. The use of bismuth(III) triflate as a catalyst provides mild reaction conditions and the potential for catalyst recycling.[1]

Reaction Workflow:

cluster_reactants Reactants cluster_conditions Reaction Conditions 6-Amino-1,3-dimethyluracil 6-Amino-1,3-dimethyluracil One-Pot Reaction One-Pot Reaction 6-Amino-1,3-dimethyluracil->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Bi(OTf)3 (10 mol%) Bi(OTf)3 (10 mol%) Bi(OTf)3 (10 mol%)->One-Pot Reaction Catalyst Ethanol Ethanol Ethanol->One-Pot Reaction Solvent Reflux (80°C) Reflux (80°C) Reflux (80°C)->One-Pot Reaction Temperature Product Substituted Pyrido[2,3-d]pyrimidine One-Pot Reaction->Product

Figure 1: Workflow for Bismuth(III) Triflate Catalyzed Synthesis.

Experimental Protocol:

  • In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL).[1]

  • Add bismuth(III) triflate (10 mol%) to the mixture.[1]

  • Stir the reaction mixture and reflux at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure substituted pyrido[2,3-d]pyrimidine.

Quantitative Data Summary:

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde7-amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile92
24-Chlorobenzaldehyde7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile95
34-Methylbenzaldehyde7-amino-1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile93
44-Methoxybenzaldehyde7-amino-5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile90

Table 1: Yields of substituted pyrido[2,3-d]pyrimidines using bismuth(III) triflate catalysis. Data sourced from[1].

Application Note 2: Microwave-Assisted One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

This protocol describes a high-yield, one-pot microwave-assisted cyclocondensation for the synthesis of multifunctionalized pyrido[2,3-d]pyrimidines. This method allows for the creation of up to four diversity centers in a single step.[3]

Reaction Signaling Pathway:

Reactants α,β-Unsaturated Ester + Amidine System + Malononitrile/Ethyl Cyanoacetate Microwave Irradiation Microwave Irradiation Reactants->Microwave Irradiation Cyclocondensation One-Pot Cyclocondensation Microwave Irradiation->Cyclocondensation Product Multifunctionalized Pyrido[2,3-d]pyrimidine Cyclocondensation->Product

Figure 2: Microwave-Assisted Synthesis Pathway.

Experimental Protocol:

  • In a microwave-safe vessel, mix the α,β-unsaturated ester (1 mmol), the amidine system (e.g., guanidine) (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol).[3]

  • Add a suitable solvent (e.g., ethanol or DMF) if the reaction is not performed under solvent-free conditions.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time (e.g., 120°C for 5-10 minutes).[4]

  • After irradiation, cool the vessel to room temperature.

  • The resulting product can be isolated by filtration if it precipitates, or by standard work-up procedures such as extraction and column chromatography.

Quantitative Data Summary:

EntryAldehydeActive Methylene CompoundYield (%) (Microwave)Time (min) (Microwave)
1BenzaldehydeMalononitrile955
24-ChlorobenzaldehydeMalononitrile937
34-NitrobenzaldehydeMalononitrile927
44-MethoxybenzaldehydeMalononitrile9010

Table 2: Yields and reaction times for the microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. Data sourced from[4].

Application Note 3: Aqueous Media Synthesis of Pyrido[2,3-d]pyrimidines using a Brønsted-Acidic Ionic Liquid

This method provides an environmentally friendly, one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives using a Brønsted-acidic ionic liquid as a reusable catalyst. The reaction is performed under solvent-free conditions, offering advantages such as mild reaction conditions, short reaction times, and easy work-up.[5]

Logical Relationship Diagram:

Reactants 6-Amino-2-(methylthio)pyrimidin-4(3H)-one Aromatic Aldehyde Ethyl Cyanoacetate/Meldrum's Acid Process One-Pot Condensation Reactants->Process Catalyst Brønsted-Acidic Ionic Liquid Catalyst->Process Conditions Solvent-Free Mild Temperature Conditions->Process Product Substituted Pyrido[2,3-d]pyrimidine Process->Product Advantages Short Reaction Time Easy Work-up Reusable Catalyst Process->Advantages

Figure 3: Logical Flow of Ionic Liquid Catalyzed Synthesis.

Experimental Protocol:

  • In a flask, mix 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), an aromatic aldehyde (1 mmol), and ethyl cyanoacetate or Meldrum's acid (1 mmol).[5]

  • Add the Brønsted-acidic ionic liquid, 1,2-dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate ([DMBSI]HSO4), as the catalyst.[5]

  • Stir the mixture at a mild temperature (e.g., 80-100°C) for the required time.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and stir.

  • The solid product is collected by filtration, washed with water, and dried. The ionic liquid can be recovered from the aqueous filtrate and reused.[5]

Quantitative Data Summary:

EntryAldehydeActive MethyleneTime (min)Yield (%)
1BenzaldehydeEthyl Cyanoacetate2594
24-ChlorobenzaldehydeEthyl Cyanoacetate2096
34-NitrobenzaldehydeEthyl Cyanoacetate1598
4BenzaldehydeMeldrum's Acid3092

Table 3: Reaction times and yields for the Brønsted-acidic ionic liquid-catalyzed synthesis of pyrido[2,3-d]pyrimidines. Data sourced from[5].

References

Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Involving Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of complex heterocyclic systems involving pyridopyrimidines via 1,3-dipolar cycloaddition reactions. The focus is on providing practical, step-by-step experimental guidance and relevant data to facilitate the application of these powerful synthetic methods in academic and industrial research, particularly in the field of drug discovery.

Introduction

1,3-Dipolar cycloadditions are powerful and versatile chemical reactions for the construction of five-membered heterocyclic rings.[1] These reactions, which involve the combination of a 1,3-dipole with a dipolarophile, are known for their high degree of stereospecificity and regioselectivity, making them invaluable tools in modern organic synthesis.[1][2] Among the various 1,3-dipoles, azomethine ylides are frequently employed for the synthesis of nitrogen-containing heterocycles like pyrrolidines and their fused derivatives.[3] The pyridopyrimidine scaffold is a key structural motif in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities, including anticancer and antimicrobial properties. The fusion of a pyrrolidine ring to a pyridopyrimidine core through 1,3-dipolar cycloaddition offers a direct route to novel and complex chemical entities with significant potential for drug development.

This application note details a specific protocol for an intramolecular 1,3-dipolar cycloaddition to synthesize a furo-pyrrolo-pyrido-pyrimidine derivative, a complex heterocyclic system of interest in medicinal chemistry.[4][5] Additionally, a general protocol for intermolecular cycloaddition with an activated pyridine ring is provided as a reference for broader applications.

Reaction Schematics and Workflow

The following diagrams illustrate the general workflow and a specific intramolecular 1,3-dipolar cycloaddition involving a pyrimidine derivative.

experimental_workflow General Workflow for 1,3-Dipolar Cycloaddition cluster_prep Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis start Start Materials: Pyridopyrimidine Derivative & Azomethine Ylide Precursor generation In situ Generation of Azomethine Ylide start->generation Solvent, Heat/Catalyst cycloaddition [3+2] Cycloaddition generation->cycloaddition workup Reaction Quenching & Work-up cycloaddition->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for 1,3-dipolar cycloaddition reactions.

intramolecular_cycloaddition Intramolecular Cycloaddition for Furo-Pyrrolo-Pyrido-Pyrimidine Synthesis reactant 6-(N-furfuryl-N-anisidine)-5-formyl-1,3-dimethyl pyrimidinedione + Diethylaminomalonate Hydrochloride intermediate Azomethine Ylide Intermediate reactant->intermediate Heat product Furo-Pyrrolo-Pyrido-Pyrimidine Derivative intermediate->product Intramolecular [3+2] Cycloaddition

Caption: Intramolecular cycloaddition leading to a fused pyridopyrimidine system.[4]

Experimental Protocols

Protocol 1: Synthesis of a Furo-Pyrrolo-Pyrido-Pyrimidine Derivative via Intramolecular 1,3-Dipolar Cycloaddition[4][5]

This protocol is based on the synthesis of a complex heterocyclic system where the azomethine ylide is generated in situ and undergoes an intramolecular cycloaddition.

Materials:

  • 6-(N-furfuryl-N-anisidine)-5-formyl-1,3-dimethyl pyrimidinedione

  • Diethylaminomalonate hydrochloride

  • Anhydrous solvent (e.g., toluene, xylene)

Procedure:

  • A solution of 6-(N-furfuryl-N-anisidine)-5-formyl-1,3-dimethyl pyrimidinedione and an equimolar amount of diethylaminomalonate hydrochloride in an anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure furo-pyrrolo-pyrido-pyrimidine derivative.

  • The structure of the final compound is confirmed by spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.

Protocol 2: General Procedure for Intermolecular [3+2] Cycloaddition of an Azomethine Ylide with an Activated Pyridine Derivative[6]

This protocol is adapted from the reaction of N-methyl azomethine ylide with electron-deficient nitropyridines and can serve as a starting point for reactions with similarly activated pyridopyrimidine systems.

Materials:

  • Activated pyridopyrimidine derivative (dipolarophile)

  • Sarcosine (N-methylglycine)

  • Paraformaldehyde

  • Anhydrous toluene

Procedure:

  • To a suspension of the activated pyridopyrimidine derivative (1.0 mmol) in anhydrous toluene (10-15 mL) in a round-bottom flask, add sarcosine (2.0 mmol) and paraformaldehyde (4.0 mmol).

  • The flask is equipped with a reflux condenser and the mixture is heated to reflux (approximately 110 °C).

  • The reaction is stirred vigorously at reflux for the time required for the starting material to be consumed, as monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired pyrrolidinyl-pyridopyrimidine product.

  • The product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrroline derivatives condensed with a pyridine ring, which serves as a model for the expected outcomes of intermolecular 1,3-dipolar cycloadditions with activated pyridopyrimidine systems.[6]

EntryPyridine Derivative (Dipolarophile)ProductYield (%)M.p. (°C)
12-(Benzylthio)-3-nitro-5-(trifluoromethyl)pyridineMethyl 4-(benzylthio)-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate6493-95
23-Nitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridineMethyl 2-methyl-4-(4-nitrophenoxy)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate40101-103

Note: The yields and melting points are specific to the reactions with nitropyridine derivatives and may vary for pyridopyrimidine substrates.

Concluding Remarks

The 1,3-dipolar cycloaddition reaction is a highly effective method for the synthesis of novel, complex heterocyclic compounds based on the pyridopyrimidine scaffold. The provided protocols offer a practical starting point for researchers to explore both intramolecular and intermolecular variants of this reaction. The ability to generate diverse molecular architectures through this methodology holds significant promise for the discovery of new therapeutic agents and functional materials. It is recommended to optimize reaction conditions such as solvent, temperature, and catalyst for each specific pyridopyrimidine substrate to achieve the best results.

References

Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

The pyridopyrimidine scaffold is a prominent heterocyclic framework in medicinal chemistry, with various isomers demonstrating a wide array of biological activities. While the specific isomer 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione (CAS: 22288-66-0) is a known chemical entity, its therapeutic applications are not as extensively documented as its close structural relative, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione . This document will provide a detailed account of the known synthesis and chemistry of this compound, and will extensively cover the well-established medicinal applications of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold as a key exemplar of the therapeutic potential of this class of compounds.

Application Notes

The this compound core, characterized by a pyridine ring fused to a pyrimidine-2,4-dione, serves as a versatile starting material for more complex molecules due to its planar, electron-deficient structure. Its chemical reactivity and rigid framework make it an attractive scaffold for the development of novel therapeutic agents.[1] While specific biological data for the parent compound is limited, its derivatives have been explored for various therapeutic applications.

In contrast, the isomeric pyrido[2,3-d]pyrimidine scaffold has been the subject of intensive research, leading to the discovery of potent inhibitors of various enzymes and receptors implicated in a range of diseases.

Anticancer Activity

Derivatives of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold have emerged as a significant class of anticancer agents, targeting multiple facets of cancer cell proliferation and survival.

  • Kinase Inhibition: Many derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

    • eEF-2K Inhibition: A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K).[2][3] eEF-2K is involved in protein synthesis and is a target in cancer therapy. Compound 6 in a study demonstrated an IC50 of 420 nM against eEF-2K.[2][3]

    • RAF-MEK-ERK Pathway Blockade: Novel derivatives have been developed as blockers of the RAF-MEK-ERK (MAPK) signaling pathway, which is constitutively activated in many tumors.[4] The compound 14m from a specific study showed excellent antiproliferative activity against several cancer cell lines, including MCF-7 and A375.[4]

    • EGFR Inhibition: The pyrido[2,3-d]pyrimidin-4(3H)-one core has been utilized to design inhibitors of the epidermal growth factor receptor (EGFR).[5] Certain tetracyclic derivatives exhibited potent cytotoxic activity against A-549 and PC-3 cancer cell lines, with IC50 values in the low micromolar range.[5]

  • Cytotoxic Activity: The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines. For instance, novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have shown promising anticancer activity.[6] Similarly, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated significant growth inhibitory effects against HepG-2, HCT-116, and PC-3 cell lines.[7][8]

Anti-inflammatory Activity

The pyrido[2,3-d]pyrimidine scaffold has also been investigated for its anti-inflammatory properties.

  • COX-2 Inhibition: A series of pyrido[2,3-d]pyrimidine-1,4-dione derivatives were designed and synthesized as potential cyclooxygenase-2 (COX-2) inhibitors.[9] Some of these compounds exhibited anti-inflammatory activity more potent than the standard drug indomethacin in a rat paw edema model, with the added benefit of greater gastric safety, suggesting COX-2 selectivity.[9]

Antimicrobial Activity

The broad biological profile of pyridopyrimidines extends to antimicrobial activity. Novel hybrids of pyrimidine-2,4-dione with 2H-thiopyran have been synthesized and evaluated for their antibacterial and antifungal activities against clinical pathogens.[10]

Quantitative Data

The following tables summarize the quantitative data for the biological activities of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives.

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget/AssayCell LineIC50 (µM)Reference
Compound 6 eEF-2K Inhibition-0.42[2][3]
Compound 9 eEF-2K Inhibition-0.93[2][3]
Compound 14m AntiproliferativeMCF-7Not specified[4]
A375Not specified[4]
SK-MEL-2Not specified[4]
SK-HEP-1Not specified[4]
Compound 8a CytotoxicityA-54916.2[5]
PC-37.98[5]
Compound 8b CytotoxicityA-54916[5]
Compound 8d CytotoxicityA-5497.23[5]
PC-37.12[5]
PD180970 p210Bcr-Abl Phos.K5620.17[7]

Table 2: Anti-inflammatory Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundAssayDose (mg/kg)Edema Inhibition (%)Reference
Compound 1 Paw Induced Edema1060[9]
Indomethacin Paw Induced Edema10-[9]

Table 3: Antimicrobial Activity of Pyrimidine-2,4-dione Hybrids

CompoundOrganismMIC (µg/mL)Reference
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione Gram-positive & Gram-negative bacteria8[10]
C. albicans0.25[10]

Experimental Protocols

Synthesis of this compound

A primary method for synthesizing the this compound scaffold is through the condensation reaction of 2-aminopyridine derivatives with a three-carbon component like malonic acid or its esters.[1]

Protocol: Condensation of 2-Aminopyridine with Diethyl Malonate

  • Reactants: A substituted 2-aminopyridine (e.g., 4-methyl-2-aminopyridine) and diethyl malonate.

  • Solvent and Conditions: The reaction is typically carried out under reflux conditions.

  • Procedure: a. To a solution of the substituted 2-aminopyridine in a suitable solvent, add an equimolar amount of diethyl malonate. b. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. Remove the solvent under reduced pressure. e. Purify the resulting solid by recrystallization or column chromatography to yield the corresponding this compound derivative.

Biological Assays

Protocol: In Vitro eEF-2K Inhibition Assay

This protocol is based on the evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors.[2]

  • Materials: Recombinant eEF-2K, substrate peptide, ATP, test compounds, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in a suitable buffer. b. In a 96-well plate, add the recombinant eEF-2K enzyme, the substrate peptide, and the test compounds at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagents from the assay kit. f. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]

  • Materials: Human cancer cell lines (e.g., A-549, PC-3), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a multi-well plate reader.

  • Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). c. After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO). e. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a multi-well plate reader. f. Calculate the percentage of cell viability for each compound concentration relative to an untreated control. g. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative (e.g., 14m) Inhibitor->RAF Inhibitor->MEK

Caption: RAF-MEK-ERK signaling pathway and points of inhibition by pyrido[2,3-d]pyrimidine derivatives.

Experimental Workflow

Synthesis_and_Screening_Workflow Start Starting Materials: 2-Aminopyridine Derivative + Malonic Acid Ester Synthesis Chemical Synthesis (Condensation Reaction) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Compound 2H-Pyrido[1,2-a]pyrimidine- 2,4(3H)-dione Derivative Purification->Compound BiologicalScreening Biological Screening Compound->BiologicalScreening Anticancer Anticancer Assays (e.g., Kinase Inhibition, Cytotoxicity) BiologicalScreening->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition) BiologicalScreening->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) BiologicalScreening->Antimicrobial DataAnalysis Data Analysis (IC50, MIC determination) Anticancer->DataAnalysis AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General workflow for the synthesis and biological evaluation of pyridopyrimidine derivatives.

References

Application Notes and Protocols: Design of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as kinase inhibitors, targeting various kinases such as eEF-2K, PIM-1, and those in the RAF-MEK-ERK pathway.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities of representative pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives against different kinase targets.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against eEF-2K

Compound IDIC₅₀ (nM)[1][2]
6 EthylCONH₂Cyclopropyl420[1][2]
9 PropylCONH₂Cyclopropyl930[1][2]
12 EthylCNCyclopropyl>25,000

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against PIM-1 Kinase

Compound IDStructureIC₅₀ (nM)[3][4]% Inhibition[3][4]
4 (Structure not fully specified)11.4[3][4]97.8[3][4]
10 (Structure not fully specified)17.2[3][4]94.6[3][4]
Staurosporine (Control) -16.7[3][4]95.6[3][4]

Table 3: Anti-proliferative Activity of Compound 14m against Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Cancer(Value not specified)
A375 Melanoma(Value not specified)
SK-MEL-2 Melanoma(Value not specified)
SK-HEP-1 Liver Cancer(Value not specified)

Note: Specific IC₅₀ values for compound 14m were not provided in the search results, but it was stated to have excellent antiproliferative activity[5].

Experimental Protocols

General Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

This protocol is a general procedure based on the synthesis of eEF-2K inhibitors[1].

Workflow for the Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

cluster_synthesis Synthesis Workflow A 6-Amino-1,3-disubstituted Uracil C Intermediate HCl Salt A->C Reaction with B Vilsmeier Reagent (DMF, Oxalyl Chloride) B->C Forms E Pyrido[2,3-d]pyrimidine-2,4-dione Derivative C->E Treatment with D Triethylamine, Cyanoacetamide D->E In the presence of

Caption: General synthetic workflow for pyrido[2,3-d]pyrimidine-2,4-dione derivatives.

Materials:

  • 6-Amino-1,3-disubstituted uracil

  • Dimethylformamide (DMF)

  • Oxalyl chloride

  • Triethylamine

  • Cyanoacetamide

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a fume hood, cautiously add oxalyl chloride to a solution of dimethylformamide at 0 °C. Stir the mixture for 30 minutes.

  • Formation of the Intermediate: Add the 6-amino-1,3-disubstituted uracil to the prepared Vilsmeier reagent. Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Cyclization: To the resulting intermediate HCl salt, add ethanol, triethylamine, and cyanoacetamide. Reflux the mixture for the time indicated by TLC monitoring for the formation of the product.

  • Work-up and Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrido[2,3-d]pyrimidine-2,4-dione derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Example: PIM-1 Kinase)

This protocol is adapted from methodologies used for evaluating PIM-1 kinase inhibitors[3][4].

Workflow for In Vitro Kinase Inhibition Assay

cluster_assay Kinase Assay Workflow A Prepare Assay Buffer and Reagents B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction and Measure Signal D->E F Data Analysis (IC50 determination) E->F cluster_pathway RAF-MEK-ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Pyrido[2,3-d]pyrimidine Inhibitors can target here ERK ERK Kinase MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation

References

Application Notes and Protocols: Pyridopyrimidines as Versatile Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyrimidines, a class of bicyclic heterocyclic compounds formed by the fusion of pyridine and pyrimidine rings, have emerged as a privileged scaffold in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them attractive candidates for the development of novel therapeutics. This document provides an overview of the applications of pyridopyrimidines, particularly as kinase inhibitors in oncology, and details protocols for their synthesis and biological evaluation.

The versatility of the pyridopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several pyridopyrimidine derivatives have entered clinical trials, and some, like palbociclib, have been approved for therapeutic use, highlighting the clinical significance of this scaffold.[1]

Therapeutic Applications

Pyridopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[2] Their most prominent application to date is in the field of oncology, where they have been successfully developed as inhibitors of various protein kinases.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyridopyrimidine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.[3][4][5]

PI3K/mTOR Dual Inhibition: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in cancer. Pyridopyrimidine-based compounds have been designed as dual inhibitors of PI3K and mTOR, demonstrating nanomolar enzymatic and cellular activities.[6] These inhibitors can induce G1-phase cell cycle arrest and apoptosis in cancer cells.[6]

Tyrosine Kinase Inhibition: Pyridopyrimidines have been extensively explored as tyrosine kinase inhibitors.[7][8][9] For example, they have shown significant activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2), two key targets in cancer therapy.[10]

PIM-1 Kinase Inhibition: PIM-1 kinase is overexpressed in various cancers and plays a role in cell survival and proliferation. Novel pyridopyrimidine derivatives have been synthesized that exhibit potent PIM-1 kinase inhibition, leading to cytotoxicity in cancer cell lines.[11]

The following diagram illustrates a simplified signaling pathway involving PI3K, mTOR, and downstream effectors, which can be targeted by pyridopyrimidine-based inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth inhibition removed Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->PI3K Pyridopyrimidine->mTORC1

PI3K/mTOR signaling pathway and points of inhibition by pyridopyrimidines.

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxic activity of selected pyridopyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
52 HepG-2 (Liver)0.3[7]
55 HepG-2 (Liver)0.3[7]
59 HepG-2 (Liver)0.6[7]
60 PC-3 (Prostate)5.47[7]
52 PC-3 (Prostate)6.6[7]
53 HCT-116 (Colon)5.9[7]
60 HCT-116 (Colon)6.9[7]
52 HCT-116 (Colon)7[7]
5a MCF-7 (Breast)1.77[10]
5e MCF-7 (Breast)1.39[10]
6b HepG2 (Liver)2.68[10]
5a HepG2 (Liver)2.71[10]
4 MCF-7 (Breast)0.57[11]
11 MCF-7 (Breast)1.31[11]
4 HepG2 (Liver)1.13[11]
11 HepG2 (Liver)0.99[11]

Experimental Protocols

General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A common and efficient method for the synthesis of the pyrido[2,3-d]pyrimidine scaffold is the multi-component reaction.[12] This approach offers advantages such as high atom economy, simplified purification, and the ability to generate diverse libraries of compounds.

The following diagram outlines a generalized workflow for the synthesis and evaluation of pyridopyrimidine derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants Starting Materials (e.g., 6-aminouracil, aldehydes, malononitrile) MCR Multi-component Reaction Reactants->MCR Purification Purification (e.g., Crystallization, Chromatography) MCR->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays Characterization->InVitro Test Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity KinaseAssay Kinase Inhibition Assay InVitro->KinaseAssay CellCycle Cell Cycle Analysis InVitro->CellCycle Apoptosis Apoptosis Assay InVitro->Apoptosis

General workflow for synthesis and biological evaluation.

Protocol for a One-Pot Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve 6-aminouracil (1 mmol), an appropriate aldehyde (1 mmol), and malononitrile (1 mmol) in a suitable solvent such as water or ethanol.[7][13]

  • Catalyst Addition: Add a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid, nanocrystalline MgO).[7][13]

  • Reaction: Reflux the mixture with stirring for the appropriate time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with a cold solvent, and dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[10][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridopyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The logical relationship for interpreting the results of a cytotoxicity assay is depicted below.

Cytotoxicity_Logic Compound Pyridopyrimidine Compound CancerCells Cancer Cells Compound->CancerCells treatment ViableCells Decreased Number of Viable Cells CancerCells->ViableCells leads to Apoptosis Induction of Apoptosis ViableCells->Apoptosis caused by CellCycleArrest Cell Cycle Arrest ViableCells->CellCycleArrest caused by

Logical flow of a positive cytotoxicity assay result.

Conclusion

The pyridopyrimidine scaffold represents a highly valuable framework in the realm of drug discovery. Its synthetic tractability and ability to modulate the activity of numerous biologically relevant targets, particularly protein kinases, have cemented its importance in the development of novel therapeutics. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the potential of pyridopyrimidine derivatives in their own drug discovery endeavors. Continued exploration of this versatile scaffold is poised to yield further breakthroughs in the treatment of cancer and other diseases.

References

Application Notes and Protocols for Novel 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of the 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione core, in particular, are of significant interest for their potential as anticancer agents. These compounds often exhibit potent cytotoxic effects against various cancer cell lines by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides a summary of the anticancer activity, relevant quantitative data, and detailed experimental protocols for the synthesis and evaluation of novel this compound analogs and structurally related compounds. The information herein is intended to serve as a guide for researchers in the development and application of this promising class of molecules.

Data Presentation: Anticancer Activity

The anticancer efficacy of novel pyrido[1,2-a]pyrimidine analogs and their structural isomers, pyrido[2,3-d]pyrimidines, has been evaluated against a panel of human cancer cell lines. The following tables summarize the in vitro cytotoxicity data, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrido[2,3-d]pyrimidine-4(3H)-one Derivatives against Various Cancer Cell Lines. [1]

CompoundA-549 (Lung)PC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)Reference Drug (Erlotinib)
8a 16.27.98--6.53 (A-549), 11.05 (PC-3)
8b 16.018.01--6.53 (A-549), 11.05 (PC-3)
8d 7.237.12--6.53 (A-549), 11.05 (PC-3)
9a -9.26--11.05 (PC-3)

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives. [2]

CompoundMCF-7 (Breast)A375 (Melanoma)SK-MEL-2 (Melanoma)SK-HEP-1 (Liver)
14m ExcellentExcellentExcellentExcellent

*Specific IC50 values were not provided in the abstract, but described as "excellent antiproliferative activity".

Table 3: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives.

CompoundTarget KinaseIC50 (µM)Reference
8a EGFRWT0.099[1]
8a EGFRT790M0.123[1]
8d EGFRT790M0.290[1]
9a EGFRT790M0.571[1]
Compound 4 PIM-10.0114[3]
Compound 10 PIM-10.0172[3]
Compound 6 eEF-2K0.420[4][5]
Compound 9 eEF-2K0.930[4][5]

Experimental Protocols

Protocol 1: General Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives[6]

This protocol describes a general synthetic route that can be adapted for the synthesis of this compound analogs.

  • Preparation of Pyridin-2-amine Intermediate:

    • Start with 2(1H)-pyridone.

    • Perform hydrolysis, de-carboxylation, and selective O-alkylation.

    • A subsequent rearrangement reaction yields the corresponding pyridin-2-amine.

  • Reaction with Diethyl 2-(ethoxymethylene)malonate (EMME):

    • React the pyridin-2-amine intermediate with EMME under conventional heating.

  • Cyclization:

    • Subject the product from the previous step to microwave irradiation to induce cyclization, yielding the ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

  • Amidation:

    • Couple the resulting ester with various substituted aliphatic amines to form the final pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Cell Seeding:

    • Seed human cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7) in 96-well plates at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Erlotinib) should be included.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability versus the compound concentration.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation[2]
  • Cell Lysis:

    • Treat cancer cells with the test compounds for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated ERK, MEK, total ERK, total MEK, and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis of Pyrido[1,2-a]pyrimidine Analogs start 2(1H)-Pyridone step1 Hydrolysis, Decarboxylation, O-Alkylation start->step1 step2 Rearrangement step1->step2 intermediate Pyridin-2-amine step2->intermediate step3 Reaction with EMME intermediate->step3 step4 Microwave-Assisted Cyclization step3->step4 product_ester Pyrido[1,2-a]pyrimidine Ester step4->product_ester step5 Amidation product_ester->step5 final_product Novel Pyrido[1,2-a]pyrimidine Analogs step5->final_product

Caption: Synthetic workflow for novel pyrido[1,2-a]pyrimidine analogs.

Diagram 2: Experimental Workflow for Anticancer Evaluation

G cluster_workflow Anticancer Activity Evaluation Workflow synthesis Compound Synthesis invitro In Vitro Cytotoxicity Assay (MTT) synthesis->invitro ic50 Determine IC50 Values invitro->ic50 mechanistic Mechanism of Action Studies ic50->mechanistic invivo In Vivo Animal Studies (Xenograft) ic50->invivo western Western Blot (Signaling Pathways) mechanistic->western apoptosis Apoptosis Assay (Flow Cytometry) mechanistic->apoptosis kinase Kinase Inhibition Assay mechanistic->kinase

Caption: Workflow for evaluating the anticancer activity of novel compounds.

Diagram 3: Targeted RAF-MEK-ERK Signaling Pathway

G cluster_pathway Inhibition of RAF-MEK-ERK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Analog (e.g., 14m) Inhibitor->MEK Inhibits Phosphorylation Inhibitor->ERK Inhibits Phosphorylation

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by pyridopyrimidine analogs.[2]

Conclusion

The this compound scaffold and its structural isomers represent a promising avenue for the discovery of novel anticancer agents. The data and protocols presented here provide a foundation for researchers to design, synthesize, and evaluate new analogs with improved potency and selectivity. Further investigation into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to advance their potential clinical translation.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the antimicrobial and antifungal screening of pyridopyrimidine derivatives. It includes detailed experimental protocols for common assays, a summary of quantitative data from recent studies, and a visual representation of the general experimental workflow.

Introduction

Pyridopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as antimicrobial and antifungal agents.[1][2] The growing concern over multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents, and pyridopyrimidine scaffolds have emerged as a promising area of research.[3][4] This document outlines standardized methods for evaluating the efficacy of these compounds against a range of microbial pathogens.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of various pyridopyrimidine derivatives against selected bacterial and fungal strains, as reported in the literature. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Antibacterial Activity of Pyridopyrimidine Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Pyridothienopyrimidine 3a4-164-164-164-16[3]
Pyridothienopyrimidine 5a>168-168-168-16[3]
Pyridothienopyrimidine 6b4-164-164-164-16[3]
Pyridothienopyrimidine 6c4-164-164-164-16[3]
Pyridothienopyrimidine 9b4-164-164-164-16[3]
Pyridopyrimidine 6o2-5-2-52-5[5][6]
Polysubstituted Pyrimidine 2-2x Ampicillin-1x Ampicillin[7]
Pyridothienopyrimidine 6a4-16-816[8]
Pyridothienopyrimidine 7b4-16-816[8]
Pyridothienopyrimidine 7c4-16-816[8]
Pyridothienopyrimidine 9a4-16-816[8]

Note: "-" indicates data not reported in the cited source. Activity of compound 2 is reported relative to the standard drug Ampicillin.

Table 2: Antifungal Activity of Pyridopyrimidine Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerPhomopsis sp.Reference
Pyridothienopyrimidine 3a4-164-16-[3]
Pyridothienopyrimidine 5a4-164-16-[3]
Pyridothienopyrimidine 6b4-164-16-[3]
Pyridothienopyrimidine 9b4-164-16-[3]
Pyridopyrimidine Carboxylate EModerate to ConsiderableModerate to Considerable-[1]
Pyridopyrimidine Carboxylate FModerate to ConsiderableModerate to Considerable-[1]
Pyrimidine Derivative 5o--10.5 (EC50)[9]
1,6-dihydropyrimidine C1-C41Screened--[10]
Pyridothienopyrimidine 6c4-164-16-[8]
Pyridothienopyrimidine 8b4-164-16-[8]
Pyridothienopyrimidine 9a4-164-16-[8]
Pyridothienopyrimidine 9b4-164-16-[8]

Note: "-" indicates data not reported in the cited source. Some studies report qualitative assessments ("Moderate to Considerable"). EC50 value is provided for compound 5o.

Experimental Protocols

Detailed methodologies for key antimicrobial and antifungal screening experiments are provided below.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a bacterium.[3][5]

  • Materials:

    • Test pyridopyrimidine derivatives

    • Standard antibiotic (e.g., Amoxicillin, Ampicillin, Gentamicin)[3][8][11]

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[3][11]

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Protocol:

    • Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).

    • Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the stock solutions of the test compounds and standard drug directly in the microtiter plate to achieve a range of concentrations.

    • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to obtain a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

    • Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic).

    • Incubate the plates at 37°C for 16-20 hours.

    • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity. The MIC can also be determined by measuring the absorbance at 600 nm.

2. Agar Disc Diffusion Method

This method is used for qualitative screening of antimicrobial activity.

  • Materials:

    • Test pyridopyrimidine derivatives

    • Standard antibiotic discs

    • Bacterial strains

    • Mueller-Hinton Agar (MHA)

    • Sterile filter paper discs (6 mm diameter)

    • Sterile swabs

    • Incubator

  • Protocol:

    • Prepare MHA plates and allow them to solidify.

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension to create a lawn.

    • Impregnate sterile filter paper discs with a known concentration of the test compounds and the standard antibiotic.

    • Place the impregnated discs on the surface of the inoculated MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

3. Poisoned Food Technique for Antifungal Screening

This method is commonly used to evaluate the antifungal activity of compounds against phytopathogenic fungi.[12][13]

  • Materials:

    • Test pyridopyrimidine derivatives

    • Standard fungicide (e.g., Clotrimazole, Fluconazole)[3][11]

    • Fungal strains (e.g., Aspergillus niger, Candida albicans)[1][11]

    • Potato Dextrose Agar (PDA)

    • Sterile Petri plates

    • Cork borer

  • Protocol:

    • Prepare PDA medium and sterilize it.

    • While the PDA is still molten, add the test compounds and standard fungicide at desired concentrations to create "poisoned" media.

    • Pour the poisoned media into sterile Petri plates and allow them to solidify. A control plate without any test compound should also be prepared.

    • Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) taken from the periphery of a young, actively growing fungal culture.

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period (e.g., 72-96 hours), or until the fungal growth in the control plate reaches the edge of the plate.

    • Measure the diameter of the fungal colony in both the control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

Visualizations

The following diagram illustrates the general workflow for antimicrobial and antifungal screening of newly synthesized compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Microbiological Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of Pyridopyrimidine Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization primary_screening Primary Screening (e.g., Agar Disc Diffusion) characterization->primary_screening Test Compounds mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination Active Compounds antifungal_assay Antifungal Assay (e.g., Poisoned Food) primary_screening->antifungal_assay Active Compounds data_analysis Data Analysis & SAR Studies mic_determination->data_analysis antifungal_assay->data_analysis lead_optimization Lead Compound Optimization data_analysis->lead_optimization mechanism_study Mechanism of Action Studies lead_optimization->mechanism_study

Caption: General workflow for antimicrobial and antifungal screening.

The following diagram illustrates the logical relationship in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

mic_determination_logic start Prepare Serial Dilutions of Test Compound inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate observe Observe for Visible Growth incubate->observe decision Growth Present? observe->decision mic MIC is the Lowest Concentration with No Growth decision->mic No not_mic Concentration is Below MIC decision->not_mic Yes

Caption: Logic flow for MIC determination via broth microdilution.

References

Application Notes and Protocols for High-Throughput Screening of Pyridopyrimidine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyrimidines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, particularly as anticancer agents.[1][2] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, most notably protein kinases.[2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyridopyrimidine libraries to identify and characterize potential drug candidates. The focus is on cell-based cytotoxicity assays and specific kinase inhibition assays, which are crucial for the initial stages of drug development.

Data Presentation: Efficacy of Pyridopyrimidine Derivatives

The following tables summarize the biological activity of representative pyridopyrimidine compounds from various screening assays. These tables are intended to provide a comparative overview of the potency and selectivity of different pyridopyrimidine scaffolds.

Table 1: Cytotoxicity of Pyridopyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Series 1
Compound 5aMCF-7MTT1.77 ± 0.10Taxol8.48 ± 0.46
Compound 5eMCF-7MTT1.39 ± 0.08Taxol8.48 ± 0.46
Compound 6bHepG2MTT2.68 ± 0.14Taxol14.60 ± 0.79
Compound 7bMCF-7MTT6.22 ± 0.34Taxol8.48 ± 0.46
Series 2
Compound 4cMCF-7SRB27.086Palbociclib-
Compound 4aMCF-7SRB-Palbociclib-
Compound 4cMDAMB-231SRB-Palbociclib-
Compound 4aMDAMB-231SRB-Palbociclib-
Series 3
Compound 5HeLaCytotoxicity9.27Doxorubicin-
Compound 5MCF-7Cytotoxicity7.69Doxorubicin-
Compound 5HepG2Cytotoxicity5.91Doxorubicin-
Series 4
Compound 5Caco-2Cytotoxicity---
Compound 7Caco-2Cytotoxicity---
Compound 5A549Cytotoxicity---
Compound 7A549Cytotoxicity17.50--
Compound 5HT1080Cytotoxicity---
Compound 7HT1080Cytotoxicity73.08--
Compound 5HeLaCytotoxicity---
Compound 7HeLaCytotoxicity68.75--

Data compiled from multiple sources.[3][4][5][6] Note: "-" indicates data not available.

Table 2: Kinase Inhibitory Activity of Pyridopyrimidine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 5aVEGFR-2Enzymatic217--
Compound 5eVEGFR-2Enzymatic124--
Compound 5aHER-2Enzymatic168--
Compound 5eHER-2Enzymatic77--
Compound 5EGFREnzymatic-Erlotinib-
Compound 10EGFREnzymatic-Erlotinib-
Compound 5CDK4/Cyclin D1Enzymatic-Palbociclib-
Compound 10CDK4/Cyclin D1Enzymatic-Palbociclib-
Compound 5kEGFREnzymatic-Sunitinib-
Compound 5kHER-2Enzymatic-Sunitinib-
Compound 5kVEGFR-2Enzymatic-Sunitinib-
Compound 5kCDK2Enzymatic-Sunitinib-

Data compiled from multiple sources.[3][5][7] Note: "-" indicates data not available.

Experimental Protocols

This section provides detailed, step-by-step protocols for commonly used assays in the high-throughput screening of pyridopyrimidine libraries.

Cell-Based Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Test pyridopyrimidine compounds

    • Positive control (e.g., Doxorubicin)

    • Negative control (vehicle, e.g., 0.1% DMSO)

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the pyridopyrimidine compounds. Remove the culture medium from the wells and add 100 µL of medium containing the test compounds, positive control, or negative control. Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 values for each compound.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • Trichloroacetic acid (TCA), cold (10% w/v)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris-base solution (10 mM, pH 10.5)

    • Test pyridopyrimidine compounds

    • Positive control

    • Negative control

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Washing: Wash the plates five times with deionized water and allow them to air dry.

    • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.

    • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Biochemical Kinase Assays

These assays measure the direct inhibitory effect of compounds on the activity of specific kinases. The following is a general protocol that can be adapted for various kinases.

  • Materials:

    • Recombinant kinase (e.g., VEGFR-2, HER-2, PIM-1, CDK4/6, EGFR)

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or specific antibody)

    • 384-well plates

    • Test pyridopyrimidine compounds

    • Positive control (known inhibitor, e.g., Staurosporine)

    • Negative control (vehicle)

  • Protocol:

    • Compound Dispensing: Dispense nL amounts of pyridopyrimidine compounds from the library into 384-well assay plates.

    • Kinase and Substrate Addition: Add the kinase and its specific substrate to the wells.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

    • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This may involve measuring luminescence, fluorescence, or absorbance.

    • Signal Reading: Read the signal on a plate reader.

    • Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound. Determine IC50 values for active compounds.

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by pyridopyrimidine inhibitors and a typical HTS workflow.

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Follow-up AssayDev Assay Development (Miniaturization to 384/1536-well) PlatePrep Library Plate Preparation (Pyridopyrimidine Library) HTS Automated HTS (Robotic Liquid Handling) AssayDev->HTS ControlPrep Control Plate Preparation (Positive & Negative Controls) PlatePrep->HTS ControlPrep->HTS DataAcq Data Acquisition (Plate Reader) HTS->DataAcq QC Quality Control (Z'-factor Calculation) DataAcq->QC HitID Primary Hit Identification QC->HitID DoseResp Dose-Response Confirmation HitID->DoseResp SecondaryAssay Secondary & Orthogonal Assays DoseResp->SecondaryAssay SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR

Caption: A typical workflow for high-throughput screening of a small molecule library.

Cancer_Signaling_Pathways Simplified diagram of interconnected signaling pathways in cancer targeted by pyridopyrimidine inhibitors. Solid lines indicate direct activation; dashed lines indicate potential crosstalk. cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K HER2 HER2 HER2->PI3K EGFR EGFR RAS RAS EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PIM1 PIM-1 AKT->PIM1 mTOR->Proliferation PIM1->Proliferation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->Proliferation promotes

Caption: Interconnected cancer signaling pathways often targeted by pyridopyrimidine kinase inhibitors.

Conclusion

The protocols and data presented in this document provide a framework for the high-throughput screening of pyridopyrimidine libraries. By employing these cell-based and biochemical assays, researchers can efficiently identify and characterize novel pyridopyrimidine-based compounds with therapeutic potential. The provided workflows and pathway diagrams offer a conceptual guide for planning and interpreting HTS campaigns in the context of cancer drug discovery. It is important to note that while these protocols are standardized, optimization may be necessary depending on the specific cell lines, reagents, and equipment used.

References

Application Notes: Fluorescent Labeling of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione scaffold is a core structure found in various biologically active compounds. Recent research has explored derivatives of this scaffold for their potential as therapeutic agents, such as allosteric SHP2 inhibitors for cancer therapy.[1] Fluorescent labeling of this scaffold enables researchers to visualize its uptake, distribution, and localization within living cells, providing critical insights into its mechanism of action and potential as a drug delivery vehicle or imaging probe. These application notes provide a comprehensive overview and protocols for the successful fluorescent labeling of this compound derivatives for cellular imaging.

Principle of the Method

Fluorescent labeling involves the covalent attachment of a fluorophore (a fluorescent dye) to a target molecule, in this case, a derivative of this compound. To achieve this, the pyridopyrimidine core must first be functionalized with a reactive group (e.g., an amine, carboxylic acid, or thiol). This functionalized molecule can then be conjugated to a fluorescent dye that has a complementary reactive moiety, such as an N-hydroxysuccinimide (NHS) ester or a maleimide.[2] The choice of fluorophore and conjugation chemistry is critical and depends on the specific application, the desired photophysical properties, and the chemical nature of the pyridopyrimidine derivative.

Selecting the Appropriate Fluorophore

The selection of a suitable fluorescent dye is crucial for successful imaging experiments. Key characteristics to consider include:

  • Excitation and Emission Spectra: The fluorophore's spectra should be compatible with the available light sources and detectors of the fluorescence microscope. For multiplexing experiments, dyes with distinct spectra are necessary to avoid signal bleed-through.[3]

  • Brightness: This is a product of the molar extinction coefficient and the fluorescence quantum yield. Brighter probes provide a better signal-to-noise ratio.

  • Photostability: The ability of a fluorophore to resist photobleaching (fading) upon exposure to excitation light is critical for long-term imaging experiments.[3]

  • Solubility: The chosen dye should be soluble in the reaction buffer and the final imaging medium to prevent aggregation.

  • Size and Charge: The properties of the fluorophore can influence the biological activity and cellular uptake of the labeled pyridopyrimidine. Smaller, neutral fluorophores are often preferred.

A curated list of commonly used fluorophores and their photophysical properties is provided in Table 1.

Data Presentation

Table 1: Photophysical Properties of Common Amine-Reactive Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Fluorescein (FITC) 494518~80,0000.92
Tetramethylrhodamine (TRITC) 557576~95,0000.28
Alexa Fluor™ 488 NHS Ester 495519~73,0000.92
Alexa Fluor™ 555 NHS Ester 555565~155,0000.10
Cyanine3 (Cy3) NHS Ester 550570~150,0000.15
Cyanine5 (Cy5) NHS Ester 649670~250,0000.20

Note: Values are approximate and can vary with environmental conditions such as solvent and pH.

Experimental Protocols

Protocol 1: Synthesis of an Amine-Functionalized this compound Derivative

This protocol describes a general method for introducing a reactive amine group onto the pyridopyrimidine scaffold, which is a necessary first step for conjugation with amine-reactive fluorescent dyes. The synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives has been previously described.[4][5] This protocol is a conceptual adaptation for the this compound core.

Materials:

  • This compound precursor with a suitable position for functionalization (e.g., a halogenated derivative).

  • N-Boc-1,2-diaminoethane or a similar protected diamine linker.

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos).

  • Anhydrous solvent (e.g., Dioxane or Toluene).

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography).

Procedure:

  • Coupling of the Amine Linker: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the halogenated this compound precursor, N-Boc-1,2-diaminoethane, palladium catalyst, and ligand in the anhydrous solvent.

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected amine-functionalized pyridopyrimidine.

  • Deprotection: Dissolve the purified Boc-protected compound in a mixture of TFA and DCM (e.g., 1:4 v/v).

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and TFA under reduced pressure. The resulting product is the amine-functionalized this compound derivative, ready for fluorescent labeling.

Protocol 2: Fluorescent Labeling with an NHS Ester Dye

This protocol details the conjugation of the amine-functionalized pyridopyrimidine with an amine-reactive fluorescent dye.[2]

Materials:

  • Amine-functionalized this compound derivative.

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester).

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).[2]

  • Amine-free buffer, pH 8.0-9.0 (e.g., 0.1 M sodium bicarbonate or borate buffer).[]

  • Purification supplies (e.g., preparative HPLC or silica gel column).

Procedure:

  • Dissolve the amine-functionalized pyridopyrimidine in the amine-free buffer.

  • Dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO.

  • Add the dye solution to the pyridopyrimidine solution dropwise while stirring. A typical molar ratio is 1:1.2 of pyridopyrimidine to dye.

  • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Monitor the reaction by TLC or HPLC to confirm the formation of the fluorescently labeled product.

  • Purify the final product using preparative HPLC or silica gel column chromatography to remove any unreacted dye and starting material.

  • Characterize the purified product by mass spectrometry and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 3: Cell Culture and Staining

This is a general protocol for staining live cells with the newly synthesized fluorescent probe.

Materials:

  • Fluorescently labeled this compound.

  • Cell line of interest (e.g., HeLa, A549).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Imaging dishes or plates.

Procedure:

  • Seed the cells onto imaging dishes and allow them to adhere overnight in a CO₂ incubator.

  • Prepare a stock solution of the fluorescently labeled pyridopyrimidine in DMSO.

  • Dilute the stock solution in a complete culture medium to the desired final concentration (typically in the low micromolar range).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the medium containing the fluorescent probe to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

  • After incubation, remove the staining solution and wash the cells three times with PBS to remove the excess probe.

  • Add fresh culture medium or an appropriate imaging buffer to the cells before microscopy.

Protocol 4: Fluorescence Microscopy and Image Analysis

This protocol outlines the basic steps for imaging the stained cells.

Materials:

  • Fluorescence microscope equipped with appropriate filters for the chosen fluorophore.

  • Immersion oil (if using an oil-immersion objective).

  • Image analysis software (e.g., ImageJ, FIJI).

Procedure:

  • Place the imaging dish on the microscope stage.

  • Select the appropriate filter set for the fluorophore used.

  • Focus on the cells and acquire images using the fluorescence and bright-field channels.

  • Optimize imaging parameters (e.g., exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Analyze the acquired images to determine the subcellular localization of the fluorescent probe. Co-staining with organelle-specific dyes can be performed to identify specific cellular compartments.[7]

Visualizations

G cluster_synthesis Synthesis & Labeling cluster_imaging Cellular Imaging cluster_analysis Data Analysis start Functionalize Pyridopyrimidine Core conjugate Conjugate with Fluorescent Dye start->conjugate purify Purify Labeled Compound conjugate->purify stain Incubate with Live Cells purify->stain wash Wash to Remove Excess Probe stain->wash image Fluorescence Microscopy wash->image analyze Image Analysis (Localization, Uptake) image->analyze

Caption: Experimental workflow for fluorescent labeling and imaging.

G cluster_reactants cluster_products mol1 Pyridopyrimidine-Linker-NH₂ mol2 Fluorophore-NHS Ester prod1 Pyridopyrimidine-Linker-NH-Fluorophore mol1->prod1 + mol2->prod1 prod2 NHS prod1->prod2 +

Caption: Reaction scheme for NHS ester conjugation.

G extracellular Extracellular Space (Labeled Pyridopyrimidine) membrane Cell Membrane extracellular->membrane Uptake cytoplasm Cytoplasm membrane->cytoplasm organelle Subcellular Organelle (e.g., Mitochondria) cytoplasm->organelle Localization nucleus Nucleus cytoplasm->nucleus Localization

Caption: Potential cellular uptake and localization pathway.

References

Application Notes and Protocols: 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a notable lack of published research specifically detailing the application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione in the field of organic electronics. While some sources suggest its potential, concrete experimental data on its performance in devices like Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) is not publicly available.

However, the broader class of pyrimidine and pyridopyrimidine derivatives has demonstrated significant promise and utility in organic electronic applications.[1][2][3] These compounds are recognized for their electron-deficient nature, which is advantageous for creating efficient electron-transporting and emissive materials.[3] This document will, therefore, provide detailed application notes and protocols based on the established use of closely related pyridopyrimidine derivatives, offering a foundational guide for researchers interested in exploring the potential of this compound.

Introduction to Pyridopyrimidine Derivatives in Organic Electronics

Pyridopyrimidine derivatives are a versatile class of heterocyclic compounds that have garnered considerable attention in materials science. Their rigid, planar structure, coupled with tunable electronic properties through chemical modification, makes them excellent candidates for various roles within organic electronic devices.

Key Applications of Pyrimidine Derivatives:

  • Emissive Materials: Particularly as blue emitters in OLEDs, contributing to improved brightness, contrast, and color purity in displays.[1]

  • Host Materials: In phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, where they facilitate efficient energy transfer to guest emitter molecules.

  • Electron-Transporting Materials (ETMs): The electron-deficient pyrimidine core aids in the efficient injection and transport of electrons, which is crucial for balanced charge carrier mobility within a device.[3]

  • Charge-Transport Layers: Used in the charge transport and luminescent layers of OLED display panels to enhance overall device performance.[1]

Physicochemical Properties and Characterization

While specific data for this compound is limited to basic properties, the following table summarizes typical data that would be crucial for assessing its potential in organic electronics, based on related pyrimidine derivatives.

Table 1: Physicochemical Properties of Representative Pyrimidine Derivatives for Organic Electronics

PropertyTypical Value Range for Pyrimidine DerivativesSignificance in Organic Electronics
HOMO Energy Level -5.0 to -6.5 eVDetermines the energy barrier for hole injection from the anode.
LUMO Energy Level -2.0 to -3.5 eVInfluences the efficiency of electron injection from the cathode.
Energy Gap (Eg) 2.5 to 3.5 eVDictates the color of emission and the intrinsic conductivity.
Photoluminescence Quantum Yield (PLQY) 20% to >90%A measure of the material's efficiency in converting absorbed light into emitted light.
Electron Mobility (μe) 10-6 to 10-3 cm2V-1s-1Critical for efficient electron transport in ETMs and emissive layers.
Glass Transition Temperature (Tg) >100 °CHigh Tg indicates good morphological stability of thin films, leading to longer device lifetime.
Decomposition Temperature (Td) >300 °CHigh Td is essential for thermal stability during device fabrication and operation.

Experimental Protocols

The following are generalized protocols for the synthesis, device fabrication, and characterization of organic electronic devices using pyridopyrimidine derivatives. These can serve as a starting point for investigations into this compound.

Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

A general method for the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives involves the reaction of 6-amino-1,3-disubstituted uracils with appropriate reagents to form the fused pyridine ring.[4]

Protocol:

  • Preparation of Vilsmeier Reagent: To a solution of dimethylformamide (0.11 mmol) in dichloromethane (1.5 mL), add oxalyl chloride (0.11 mmol) dropwise at approximately 10 °C. Stir the reaction mixture for 30 minutes at room temperature.

  • Reaction with Uracil Derivative: Add the 6-amino-1,3-disubstituted uracil (0.10 mmol) to the Vilsmeier reagent suspension and stir for another 30 minutes.

  • Cyclization: Remove the volatiles under reduced pressure. Treat the crude product with triethylamine and cyanoacetamide in ethanol to induce cyclization and formation of the pyrido[2,3-d]pyrimidine-2,4-dione core.

  • Purification: The final product can be purified by column chromatography or recrystallization.

For the synthesis of the specific this compound, a common route involves the condensation of 2-aminopyridine derivatives with malonic acid or its esters.[3]

Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a simple multilayer OLED using thermal evaporation, a standard technique in organic electronics research.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Pyridopyrimidine derivative (as the emissive or electron-transport layer)

  • Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-transport layer (HTL) material (e.g., TAPC)

  • Electron-transport layer (ETL) material (if the pyridopyrimidine is the emitter) (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (<10-6 Torr)

  • Substrate cleaning setup (sonication baths with deionized water, acetone, isopropanol)

  • UV-ozone or plasma cleaner

  • Spin-coater

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole-Injection Layer (HIL) Deposition:

    • Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the cleaned ITO substrate.

    • Anneal the substrate at 120 °C for 15 minutes in a nitrogen atmosphere.

  • Hole-Transport Layer (HTL) Deposition:

    • Transfer the substrate to the thermal evaporation chamber.

    • Deposit a 40 nm thick layer of TAPC at a rate of 1-2 Å/s.

  • Emissive Layer (EML) Deposition:

    • Deposit a 20 nm thick layer of the pyridopyrimidine derivative (or a host material doped with the pyridopyrimidine derivative) at a rate of 1-2 Å/s.

  • Electron-Transport Layer (ETL) Deposition:

    • Deposit a 30 nm thick layer of TPBi at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm thick layer of aluminum (Al) at a rate of 2-5 Å/s.

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Device Characterization

Protocol:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit (SMU) and a calibrated photodiode or spectrometer.

    • Apply a forward bias voltage to the device and measure the current and light output simultaneously.

  • Electroluminescence (EL) Spectrum:

    • Measure the emitted light spectrum at a constant driving voltage using a spectrometer. .

    • Determine the Commission Internationale de l'Éclairage (CIE) color coordinates from the EL spectrum.

  • External Quantum Efficiency (EQE):

    • Calculate the EQE from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of pyridopyrimidine derivatives in organic electronics.

OLED_Energy_Level_Diagram cluster_device OLED Device Structure cluster_energy Energy Levels (eV) Anode Anode (ITO) HIL Hole Injection Layer HTL Hole Transport Layer EML Emissive Layer (Pyridopyrimidine Derivative) HTL:e->EML:w Hole Transport ETL Electron Transport Layer recombination ETL:e->EML:w Electron Transport Cathode Cathode (LiF/Al) HOMO_HTL HOMO LUMO_HTL LUMO HOMO_EML HOMO LUMO_EML LUMO HOMO_ETL HOMO LUMO_ETL LUMO Anode_level Anode Work Function Anode_level->HOMO_HTL Hole Injection Cathode_level Cathode Work Function Cathode_level->LUMO_ETL Electron Injection Light_out hv recombination->Light_out Photon Emission (Light) Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Device Testing Synthesis Synthesis of Pyridopyrimidine Derivative Purification Purification (Sublimation/Chromatography) Synthesis->Purification Characterization Structural & Photophysical Characterization Purification->Characterization Substrate_Prep Substrate Cleaning & Preparation Characterization->Substrate_Prep Material Ready Deposition Thin Film Deposition (Thermal Evaporation) Substrate_Prep->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Electrical_Tests J-V-L Measurement Encapsulation->Electrical_Tests Device Ready Optical_Tests Electroluminescence Spectrum & CIE Electrical_Tests->Optical_Tests Performance_Analysis Efficiency & Lifetime Calculation Optical_Tests->Performance_Analysis

References

Troubleshooting & Optimization

Common side products in the synthesis of pyridopyrimidines and their avoidance.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyridopyrimidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridopyrimidine derivatives, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in pyridopyrimidine synthesis?

A1: During the synthesis of pyridopyrimidine scaffolds, several classes of side products can emerge depending on the specific synthetic route. The most prevalent include:

  • Oxidized Byproducts: Particularly in syntheses involving dihydro-intermediates, spontaneous aromatization can occur, leading to fully aromatic pyridine derivatives. This is often facilitated by air oxidation during the reaction or workup.[1]

  • Dimeric Species: In reactions like the Gewald synthesis, which can be adapted for thieno[2,3-d]pyrimidines, dimerization of reactive intermediates is a known side reaction. This occurs when an intermediate from the Knoevenagel-Cope condensation reacts with itself instead of undergoing the desired intramolecular cyclization.

  • Incompletely Cyclized Intermediates: Multi-step syntheses that build the fused ring system sequentially can sometimes result in the isolation of stable, incompletely cyclized intermediates. This can be due to insufficient reaction time, inadequate temperature, or the deactivation of a catalyst.

  • Hydrolysis Products: If the reaction involves nitrile or ester functionalities, harsh acidic or basic conditions can lead to their hydrolysis, forming unwanted carboxylic acids or amides.

Q2: How can I confirm the identity of an unknown byproduct in my reaction?

A2: A combination of analytical techniques is essential for byproduct identification.

  • Mass Spectrometry (MS): Provides the molecular weight of the impurity. An unexpected mass, especially one double the expected product mass, can suggest a dimeric byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Comparing the spectra of your purified product with the crude mixture can reveal extra peaks corresponding to the impurity. For instance, the disappearance of characteristic dihydro-protons and the appearance of new aromatic signals could indicate an oxidized byproduct.

  • High-Performance Liquid Chromatography (HPLC): Can help to quantify the percentage of the impurity and isolate it for further characterization.

Troubleshooting Guide: Common Synthesis Issues

This guide addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Formation of an Oxidized Aromatic Byproduct

Symptom: You are synthesizing a dihydropyridopyrimidine derivative, but your final product is contaminated with a significant amount of the corresponding fully aromatic pyridopyrimidine. This is often observed as an additional spot on TLC or an extra set of aromatic peaks in the ¹H NMR spectrum.

Cause: Dihydropyridine and its fused derivatives can be susceptible to oxidation, a process that can be accelerated by heat, light, or the presence of air, especially during prolonged reaction times or purification steps.[1]

Avoidance & Solutions:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed before use.

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to oxidative conditions.

  • Purification Strategy: Use purification methods that minimize exposure to air and heat, such as flash column chromatography with minimal delay after the reaction is complete.

Optimized Experimental Protocol: Minimizing Oxidation

The following table compares a standard protocol with an optimized one for a reaction prone to oxidation.

ParameterStandard ProtocolOptimized ProtocolRationale for Change
Atmosphere AirNitrogenPrevents air oxidation of the dihydropyridopyrimidine intermediate.
Solvent Standard Acetic AcidDegassed Acetic AcidRemoves dissolved oxygen from the reaction medium.
Reaction Time 8 hours4 hours (monitored by TLC)Reduces the time the product is exposed to heat and potential oxidants.
Workup Standard QuenchQuench with cooled, degassed waterMinimizes oxidation during the workup phase.
Yield (Desired) ~60%~85%Significant improvement in the yield of the target molecule.
Yield (Oxidized Byproduct) ~25%<5%Drastic reduction in the formation of the unwanted side product.
Problem 2: Dimerization in Gewald-Type Syntheses

Symptom: When synthesizing a thieno[2,3-d]pyrimidine (a pyridopyrimidine isostere) via a Gewald-type reaction, you observe a significant byproduct with a molecular weight roughly double that of your expected product.

Cause: The Gewald reaction proceeds through a Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile intermediate. This intermediate is intended to react with sulfur and cyclize. However, it can also undergo a Michael addition with another molecule of itself, followed by a Thorpe-Ziegler cyclization, leading to a dimeric cyclohexadiene byproduct. The formation of this dimer is highly dependent on the reaction conditions.

Avoidance & Solutions:

  • Base Selection: The choice of base is critical. A weaker base or a stoichiometric amount of a stronger base may favor the desired intramolecular cyclization over the intermolecular dimerization.

  • Temperature Control: Running the reaction at a lower temperature can sometimes slow down the rate of dimerization relative to the desired reaction pathway.

  • Order of Addition: Adding the sulfur source early in the reaction can help to trap the α,β-unsaturated nitrile intermediate before it has a chance to dimerize.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathways. Experimenting with different solvents (e.g., ethanol, DMF, dioxane) can help to optimize the reaction for the desired product.

Detailed Experimental Protocol: Avoiding Dimerization

Standard Protocol (Prone to Dimerization):

  • To a solution of the starting ketone (1.0 eq) and activated nitrile (1.0 eq) in ethanol, add a catalytic amount of a strong base (e.g., piperidine).

  • Stir the mixture at room temperature for 30 minutes.

  • Add elemental sulfur (1.1 eq) and heat the reaction to reflux for 6 hours.

  • Cool the reaction, and collect the precipitate, which may be a mixture of the desired product and the dimer.

Optimized Protocol (Minimizing Dimerization):

  • To a suspension of elemental sulfur (1.1 eq) in ethanol, add the starting ketone (1.0 eq) and the activated nitrile (1.0 eq).

  • Add a weaker base (e.g., morpholine) or a controlled amount of triethylamine (1.0 eq).

  • Heat the mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash with cold ethanol to yield the desired thieno[2,3-d]pyrimidine with minimal dimeric byproduct.

Visualized Workflows and Mechanisms

General Troubleshooting Workflow for Impurity Identification

The following diagram outlines a logical workflow for identifying and addressing unknown side products in your synthesis.

G A Problem Observed (e.g., extra peak in NMR/LCMS) B Characterize Impurity (Isolate via prep-HPLC/column) A->B C Structural Elucidation (NMR, MS, IR) B->C D Identify Side Product (e.g., Dimer, Oxidized species) C->D E Consult Troubleshooting Guide (Find potential cause) D->E F Implement Solution E->F G Modify Protocol (e.g., change temp, base, solvent) F->G Modify H Optimize Purification F->H Purify I Verify Purity (NMR, LCMS) G->I H->I

Caption: A workflow for identifying and resolving synthesis impurities.

Competing Reaction Pathways: Desired Product vs. Dimer

This diagram illustrates the competing reaction pathways in a Gewald-type synthesis that can lead to either the desired thieno[2,3-d]pyrimidine or an unwanted dimeric side product.

G cluster_start Starting Materials cluster_path1 Desired Pathway cluster_path2 Side Reaction Pathway A Ketone + Activated Nitrile C Knoevenagel Intermediate (α,β-Unsaturated Nitrile) A->C B Base B->C D Reaction with Sulfur C->D Optimized Conditions G Michael Addition (with another intermediate) C->G Suboptimal Conditions E Intramolecular Cyclization D->E F Desired Thieno[2,3-d]pyrimidine E->F H Thorpe-Ziegler Cyclization G->H I Dimeric Byproduct H->I

Caption: Desired vs. side reaction pathways in Gewald synthesis.

References

Technical Support Center: Purification of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective purification techniques for this compound are column chromatography and recrystallization. Column chromatography is often used for the initial purification of the crude product to remove a wider range of impurities, while recrystallization is excellent for achieving high purity of the final product.

Q2: What are the likely impurities in my crude this compound sample?

A2: The most probable impurities originate from the starting materials of the common synthesis route, which involves the condensation of 2-aminopyridine and diethyl malonate. Therefore, you can expect to find unreacted 2-aminopyridine and diethyl malonate in your crude product. Additionally, side-products from incomplete cyclization or side reactions of diethyl malonate may also be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective and widely used method to monitor the purification process.[1] By spotting the crude mixture, the fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from its impurities. For related compounds, TLC is performed on silica gel plates.[1]

Q4: My purified this compound still shows impurities by NMR. What should I do?

A4: If your NMR spectrum still indicates the presence of impurities after initial purification, a second purification step is recommended. If you initially used column chromatography, a subsequent recrystallization can be very effective in removing minor, structurally similar impurities. Conversely, if you started with recrystallization, running the material through a silica gel column with a carefully selected solvent system can help isolate the pure compound.

Troubleshooting Guides

Column Chromatography

This section provides guidance on common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause Suggested Solution
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For a dichloromethane/methanol system, incrementally increase the percentage of methanol. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
Product is co-eluting with an impurity. The polarity of the chosen solvent system is not optimal for separating the product and the specific impurity.1. Modify the solvent ratio: If using a gradient, make it shallower to increase the resolution between peaks. 2. Change the solvent system: Switch to a different solvent system with different selectivity. For example, if you are using ethyl acetate/hexane, try a system containing dichloromethane and a small amount of methanol.
Low yield of purified product. 1. The product is partially retained on the column. 2. The compound is unstable on silica gel. 3. Inefficient packing of the column leading to poor separation.1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to recover any remaining product. 2. While less common for this stable heterocycle, if degradation is suspected, consider using a less acidic stationary phase like neutral alumina. 3. Ensure the column is packed uniformly to avoid channeling.
Streaking of the product spot on TLC. The sample is overloaded on the column or TLC plate.Apply a more dilute solution of your sample to the column or TLC plate.
Recrystallization

This section addresses common challenges during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used). 2. The solution is cooling too quickly.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. 3. Scratch the inside of the flask with a glass rod to induce crystal formation. 4. Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly from a supersaturated solution.1. Re-heat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to lower the supersaturation point, and allow it to cool slowly. 2. Try a different recrystallization solvent or a solvent mixture.
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Crystals were filtered before crystallization was complete.1. Ensure the solution is thoroughly cooled in an ice bath before filtering. 2. Minimize the amount of hot solvent used to dissolve the crude product. 3. Allow sufficient time for crystallization to occur before filtering.
The recrystallized product is not pure. The chosen solvent is not effective at leaving the impurities in the solution.1. Perform a second recrystallization. 2. Try a different recrystallization solvent. A good solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

A general protocol for TLC analysis of this compound is as follows:

  • Plate Preparation: Use silica gel 60 F254 plates.[1]

  • Sample Application: Dissolve a small amount of the crude or purified material in a suitable solvent (e.g., dichloromethane or methanol). Spot the dissolved sample onto the TLC plate.

  • Eluent Selection: A common eluent system for related pyridopyrimidines is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) or ethyl acetate and hexane.[2] The polarity can be adjusted to achieve optimal separation.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent.

  • Visualization: this compound is expected to be UV active due to its aromatic and conjugated system. Visualize the spots under a UV lamp (254 nm).

Compound Typical Rf Value (Ethyl Acetate/Hexane 1:1) Typical Rf Value (Dichloromethane/Methanol 95:5)
This compound~ 0.4 - 0.5~ 0.6 - 0.7
2-Aminopyridine~ 0.2 - 0.3~ 0.4 - 0.5
Diethyl malonate~ 0.7 - 0.8~ 0.8 - 0.9
Note: These are estimated Rf values and may vary depending on the exact experimental conditions.
Column Chromatography Protocol
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution: Start with a less polar solvent system (e.g., 100% dichloromethane or a high hexane content mixture) and gradually increase the polarity (e.g., by adding methanol to dichloromethane or ethyl acetate to hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or a mixture of acetic acid and water have been used for similar compounds.[2]

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis Initial Assessment column Column Chromatography tlc_analysis->column Significant Impurities recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities column->tlc_analysis Fraction Analysis pure_product Pure Product column->pure_product Pure Fractions waste Impurities column->waste recrystallization->pure_product recrystallization->waste

Caption: A general workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified check_tlc Analyze by TLC start->check_tlc impurity_type Identify Impurity Type check_tlc->impurity_type starting_material Unreacted Starting Material(s) impurity_type->starting_material Polar/Non-polar side_product Side-Product(s) impurity_type->side_product Similar Polarity adjust_column Adjust Column Conditions (e.g., gradient, solvent) starting_material->adjust_column side_product->adjust_column change_recrystallization Change Recrystallization Solvent side_product->change_recrystallization

Caption: A logical diagram for troubleshooting purification issues based on TLC analysis.

References

Optimizing solvent and temperature conditions for pyridopyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyridopyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for pyridopyrimidine synthesis?

A1: Solvent selection is crucial for reaction efficiency, yield, and purity. Key factors to consider include:

  • Reactant Solubility: Ensure all starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.

  • Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature. For instance, toluene is often used for reactions requiring reflux at higher temperatures.[1]

  • Reaction Mechanism: The solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO can favor certain reaction mechanisms, while non-polar solvents like toluene may be preferable for others.[1] In some cases, protic solvents like water or ethanol can be effective, particularly in green chemistry protocols.[1][2]

  • Work-up Procedure: Consider the ease of solvent removal and product isolation during the work-up phase.

  • Green Chemistry Principles: Whenever possible, consider environmentally benign solvents like water, ethanol, or even solvent-free conditions to minimize environmental impact.[1][2]

Q2: How does temperature affect the outcome of my pyridopyrimidine synthesis?

A2: Temperature is a critical parameter that can significantly impact reaction rate, yield, and the formation of byproducts.

  • Reaction Rate: Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products.

  • Product Yield and Purity: For many reactions, there is an optimal temperature range to maximize the yield of the desired product while minimizing the formation of impurities. For example, some syntheses are carried out under gentle heating, while others require reflux conditions.[1]

  • Side Reactions: Elevated temperatures can promote undesirable side reactions, leading to a more complex product mixture and lower purity.

Q3: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?

A3: Low yields are a common issue. Consider the following troubleshooting steps:

  • Optimize Solvent and Temperature: As discussed above, these are primary factors. Systematically screen different solvents and temperatures to find the optimal conditions. The choice of solvent can be critical; for instance, in certain syntheses, toluene has been shown to be superior to DMSO, THF, acetone, chloroform, and DMF.[1]

  • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct amount. Catalyst poisoning or degradation can lead to low conversion.

  • Purity of Reagents: Impurities in starting materials can interfere with the reaction. Ensure all reagents are of high purity.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and increase yields.[3]

  • Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: My final product is impure. What steps can I take to improve its purity?

A4: Product impurity can arise from several sources. Here are some solutions:

  • Optimize Reaction Conditions: Fine-tuning the temperature and reaction time can minimize the formation of byproducts.

  • Purification Method: The chosen purification method (e.g., recrystallization, column chromatography) may not be optimal. Experiment with different solvent systems for recrystallization or different stationary and mobile phases for chromatography.

  • Work-up Procedure: The work-up procedure may be introducing impurities. Ensure all extractions and washes are performed efficiently.

  • Reagent Stoichiometry: Incorrect stoichiometry of reactants can lead to side reactions and unreacted starting materials in the final product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Incorrect reaction temperature- Poor solvent choice- Impure starting materials- Reaction not at optimal pH- Use a fresh or newly activated catalyst.- Systematically vary the temperature to find the optimum.- Screen a panel of solvents with varying polarities.- Purify starting materials before use.- Adjust the pH of the reaction mixture.
Formation of Multiple Products/Byproducts - Reaction temperature is too high- Incorrect stoichiometry- Presence of air or moisture- Lower the reaction temperature.- Carefully control the stoichiometry of the reactants.- Run the reaction under an inert atmosphere.
Product Decomposition - Excessive heating- Prolonged reaction time- Incompatible solvent or catalyst- Reduce the reaction temperature and time.- Monitor the reaction closely and stop it once the starting material is consumed.- Select a more suitable solvent or catalyst.
Difficulty in Product Isolation - Product is too soluble in the work-up solvent- Formation of an emulsion during extraction- Product is an oil instead of a solid- Use a different solvent for extraction in which the product has lower solubility.- Add brine to the aqueous layer to break the emulsion.- Try to induce crystallization by scratching the flask, seeding with a crystal, or changing the solvent.

Data on Solvent and Temperature Optimization

The following tables summarize the impact of solvent and temperature on the yield of pyridopyrimidine synthesis from various literature sources.

Table 1: Effect of Solvent on the Yield of 2-aryl-pyrido[2,3-d]pyrimidines[1]

SolventYield (%)
TolueneHigh (Preferred)
DMSOLower
THFLower
AcetoneLower
ChloroformLower
DMFLower

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Pyridopyrimidine Synthesis[3]

MethodReaction TimeYield (%)
Conventional Heating8 - 12 hours27 - 64
Microwave Irradiation40 minutes - 2 hours64 - 96

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-pyrido[2,3-d]pyrimidines using a Ni-doped TiO₂ Nanoparticle Catalyst[1]

  • To a solution of (2-aminopyridin-3-yl)methanol in toluene, add the appropriate aryl methanamine.

  • Add the Ni-doped TiO₂ nanoparticle catalyst and dppf as a ligand.

  • Reflux the reaction mixture. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-pyrido[2,3-d]pyrimidine.

Protocol 2: Microwave-Assisted Synthesis of Pyridopyrimidine Derivatives[3]

  • In a sealed vessel suitable for microwave synthesis, combine the appropriate starting materials in acetic acid.

  • Irradiate the mixture in a microwave reactor at 120°C (400 W) for 40 minutes.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then dry it to obtain the pyridopyrimidine derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants, Solvent, and Catalyst heating Heating Method (Conventional or Microwave) reagents->heating monitoring Monitor Reaction (e.g., TLC, HPLC) heating->monitoring isolation Product Isolation (e.g., Filtration, Extraction) monitoring->isolation Reaction Complete purification Purification (e.g., Chromatography, Recrystallization) isolation->purification final_product Pure Pyridopyrimidine purification->final_product

Caption: General experimental workflow for pyridopyrimidine synthesis.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst cluster_atmosphere Reaction Atmosphere start Low Product Yield solvent Optimize Solvent start->solvent temp Optimize Temperature start->temp time Optimize Reaction Time start->time reagent_purity Check Reagent Purity start->reagent_purity catalyst_activity Check Catalyst Activity start->catalyst_activity inert_atm Use Inert Atmosphere start->inert_atm end Improved Yield solvent->end temp->end time->end reagent_purity->end catalyst_activity->end inert_atm->end

Caption: Troubleshooting flowchart for low yield in pyridopyrimidine synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of pyridopyrimidine derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyridopyrimidine derivative is poorly soluble in aqueous buffers. What is the recommended initial solvent to prepare a stock solution?

A1: For highly hydrophobic compounds like many pyridopyrimidine derivatives, Dimethyl Sulfoxide (DMSO) is the most common initial solvent for creating a concentrated stock solution.[1][2] These compounds are often readily soluble in DMSO and other organic solvents.[1][2] It is crucial to prepare a high-concentration stock in 100% DMSO, which can then be serially diluted to the final desired concentration in your aqueous assay buffer or cell culture medium.

Q2: I'm observing precipitation when I dilute my DMSO stock of the pyridopyrimidine derivative into my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution is a common issue. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of your compound. Most cell lines can tolerate DMSO concentrations up to 0.5-1%, but it is always best to determine the specific tolerance of your cell line.

  • Use Co-solvents: In addition to DMSO, other co-solvents can be explored. These are water-miscible organic solvents that can increase the solubility of nonpolar compounds.[3]

  • pH Adjustment: The solubility of pyridopyrimidine derivatives can be pH-dependent.[4] For weakly basic compounds, slightly acidic conditions (pH below the pKa) can increase solubility, while weakly acidic compounds will be more soluble in slightly basic conditions (pH above the pKa). It is important to consider the pH compatibility with your specific assay.

  • Employ Formulation Strategies: For persistent solubility issues, advanced formulation techniques may be necessary. These include the use of cyclodextrins to form inclusion complexes, encapsulation in liposomes, or creating nanosuspensions.[1]

Q3: Can I use sonication or vortexing to redissolve my precipitated compound in the assay medium?

A3: While vortexing can help in initial mixing, and gentle sonication can sometimes aid in dissolving a compound, these methods may not be sufficient to overcome fundamental insolubility and can sometimes lead to the formation of fine precipitates that are not easily visible. It is more effective to address the root cause of the precipitation by optimizing the solvent system or formulation as described above.

Q4: Are there any specific formulation strategies that have been successfully used for pyrazolo[3,4-d]pyrimidine derivatives?

A4: Yes, one successful strategy involves the use of polymer-drug microarrays. In this method, the pyrazolo[3,4-d]pyrimidine derivative is molecularly dispersed in an inert carrier, typically a hydrophilic polymer. This approach has been shown to enhance the apparent water solubility of these compounds.[1][2][5] Another approach for a c-Src inhibiting pyrazolo[3,4-d]pyrimidine derivative involved encapsulation in pegylated stealth liposomes to overcome its sub-optimal aqueous solubility for in vivo studies.

Troubleshooting Guides

Problem: Compound Precipitation in Cell Culture Media

Symptoms:

  • Visible precipitate or cloudiness in the cell culture wells after adding the compound.

  • Inconsistent or non-reproducible results in cell-based assays.

  • Microscopic observation of crystalline structures in the culture medium.

Possible Causes and Solutions:

Possible Cause Solution
Low aqueous solubility of the compound. The compound is precipitating out of the aqueous cell culture medium.
Final DMSO concentration is too low to maintain solubility. While it's important to keep DMSO levels low to avoid cellular toxicity, a certain concentration might be necessary to keep the compound in solution. Determine the highest non-toxic DMSO concentration for your cell line and ensure your final dilution does not fall below the required solubilizing concentration.
pH of the media. The buffered pH of the cell culture medium (typically ~7.4) may not be optimal for the solubility of your specific pyridopyrimidine derivative. While altering the media pH is generally not advisable due to its impact on cell health, this factor should be considered.
Interaction with media components. Serum proteins or other components in the culture medium can sometimes interact with the compound, leading to precipitation.
Problem: Inconsistent Results in Enzyme Inhibition Assays

Symptoms:

  • High variability between replicate wells.

  • Lack of a clear dose-response curve.

  • Lower than expected potency (high IC50 values).

Possible Causes and Solutions:

Possible Cause Solution
Compound precipitation at higher concentrations. The actual concentration of the soluble compound is lower than the nominal concentration, leading to inaccurate IC50 determination.
Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of assay plates, reducing the effective concentration in the solution.
Time-dependent precipitation. The compound may be initially soluble but precipitates over the course of the assay incubation period.

Quantitative Data on Solubility Enhancement

The following table provides illustrative data on the solubility of general pyrimidine derivatives in methanol at different temperatures. While not specific to pyridopyrimidines, it demonstrates the principle that solubility is influenced by both the solvent and the specific chemical structure of the derivative. Researchers should generate similar data for their specific pyridopyrimidine derivatives in relevant co-solvent systems.

Derivative CodeR GroupSolubility in Methanol (mole fraction x 10³) at 298.15 KSolubility in Methanol (mole fraction x 10³) at 313.15 K
BKD-1 -H1.252.15
BKD-2 -CH₃0.981.85
BKD-3 -OCH₃1.112.01
BKD-4 -Cl0.851.65
BKD-5 -Br0.921.78

Data adapted from a study on pyrimidine derivatives. It is crucial to determine the solubility of the specific pyridopyrimidine derivative of interest in the desired solvent systems.

Experimental Protocols

Protocol 1: Preparation of a Pyridopyrimidine Derivative Stock Solution and Dilution for In Vitro Assays

This protocol provides a general procedure for preparing a poorly soluble pyridopyrimidine derivative for a typical in vitro biological assay.

Materials:

  • Pyridopyrimidine derivative (solid powder)

  • 100% Dimethyl Sulfoxide (DMSO), sterile

  • Aqueous assay buffer or cell culture medium, sterile

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a Concentrated Stock Solution: a. Weigh out a precise amount of the pyridopyrimidine derivative powder. b. Dissolve the powder in 100% DMSO to achieve a high concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). Ensure the compound is completely dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary, but be cautious of compound stability.

  • Prepare Intermediate Dilutions: a. Perform serial dilutions of the concentrated stock solution in 100% DMSO to create a range of intermediate stock solutions. This allows for the addition of a small, consistent volume to the final assay.

  • Prepare Final Working Solutions: a. Directly before use, dilute the intermediate DMSO stock solutions into the pre-warmed aqueous assay buffer or cell culture medium to achieve the final desired concentrations. b. It is critical to add the DMSO stock to the aqueous solution while vortexing or mixing to ensure rapid dispersion and minimize precipitation. c. Ensure the final DMSO concentration in the assay does not exceed the tolerance limit of the cells or enzyme being tested (typically ≤ 0.5%).

  • Solubility Check: a. After preparing the final working solutions, visually inspect for any signs of precipitation. b. For a more rigorous check, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Signaling Pathways

Pyridopyrimidine derivatives are frequently investigated as inhibitors of protein kinases involved in cancer cell signaling. Below are diagrams of two common target pathways, the Epidermal Growth Factor Receptor (EGFR) pathway and the Src kinase pathway.

Src_Kinase_Signaling_Pathway cluster_extracellular Extracellular Matrix / Other Cells cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactors->RTK IntegrinLigand ECM Ligands Integrin Integrin IntegrinLigand->Integrin Src Src RTK->Src Activation FAK FAK Integrin->FAK Src->FAK P Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Actin Actin Cytoskeleton Src->Actin Rearrangement FAK->Src GeneExpression Gene Expression Ras_MAPK->GeneExpression PI3K_Akt->GeneExpression STAT3->GeneExpression Cell_Outcomes Proliferation, Survival, Migration, Invasion Actin->Cell_Outcomes GeneExpression->Cell_Outcomes Leads to solubility_workflow start Start: Poorly Soluble Pyridopyrimidine Derivative stock_sol Prepare Concentrated Stock Solution in 100% DMSO start->stock_sol dilution Dilute Stock into Aqueous Assay Buffer stock_sol->dilution precipitation_check Observe for Precipitation dilution->precipitation_check no_precipitate No Precipitation: Proceed with Assay precipitation_check->no_precipitate No precipitate Precipitation Occurs precipitation_check->precipitate Yes troubleshoot Troubleshooting Strategies precipitate->troubleshoot optimize_dmso Optimize Final DMSO Concentration troubleshoot->optimize_dmso cosolvents Test Co-solvents (e.g., Ethanol, PEG) troubleshoot->cosolvents ph_adjust Adjust pH of Buffer (if assay permits) troubleshoot->ph_adjust formulation Advanced Formulation (Cyclodextrins, Liposomes) troubleshoot->formulation retest Re-test Solubility optimize_dmso->retest cosolvents->retest ph_adjust->retest formulation->retest success Solubility Achieved: Proceed with Assay retest->success Yes fail Still Insoluble: Consider Compound Modification retest->fail No

References

Preventing degradation of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione during storage. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1][2] Specifically, storage in a tightly sealed container at low temperatures (e.g., 2-8 °C) and low humidity is advisable.[2] The compound should be protected from light to prevent photodegradation.[1][2]

Q2: I've noticed a change in the color/physical appearance of my stored this compound. What could be the cause?

A2: A change in color or physical appearance, such as discoloration or clumping, can be an indicator of chemical degradation. This could be due to factors like exposure to light, moisture, heat, or atmospheric oxygen.[1][2] It is crucial to investigate the purity of the compound before further use.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, compounds with similar heterocyclic structures, such as pyrimidine derivatives, are known to be susceptible to:

  • Hydrolysis: The breakdown of the molecule by reaction with water. This can be exacerbated by humid storage conditions.[1]

  • Oxidation: Reaction with oxygen, which can be accelerated by exposure to light and heat.[1][3]

  • Photodegradation: Degradation caused by exposure to UV or visible light.[1][4]

  • Thermal Degradation: Decomposition at elevated temperatures.[2]

Q4: How can I test the stability of my this compound sample?

A4: A stability study should be performed to assess the purity and degradation of your sample over time. This typically involves storing aliquots of the compound under various conditions (e.g., different temperatures, humidity levels, and light exposures) and analyzing them at specific time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your this compound sample, follow these steps:

  • Visual Inspection: Note any changes in physical appearance (color, texture, etc.).

  • Purity Analysis: Use a validated analytical method, such as HPLC with a photodiode array (PDA) detector, to determine the purity of the sample and detect any potential degradation products.

  • Review Storage Conditions: Verify that the storage conditions (temperature, humidity, light exposure) have been consistently maintained as recommended.

  • Investigate Handling Procedures: Review laboratory procedures to ensure the compound has not been inadvertently exposed to incompatible substances or harsh conditions.

Below is a decision tree to guide your troubleshooting process:

Troubleshooting_Degradation Troubleshooting Decision Tree for Degradation start Suspected Degradation of this compound visual_inspection Perform Visual Inspection (Color, Appearance) start->visual_inspection no_change No Change Observed visual_inspection->no_change No change_observed Change Observed visual_inspection->change_observed Yes purity_analysis Conduct Purity Analysis (e.g., HPLC) pure Compound is Pure purity_analysis->pure >99% Purity impure Impurities/Degradants Detected purity_analysis->impure <99% Purity no_change->purity_analysis change_observed->purity_analysis proceed Proceed with Use pure->proceed quarantine Quarantine Affected Stock impure->quarantine review_storage Review Storage Conditions (Temp, Humidity, Light) conditions_ok Conditions Met Recommendations review_storage->conditions_ok No Deviation conditions_not_ok Conditions Deviated review_storage->conditions_not_ok Deviation Found review_handling Review Handling Procedures handling_ok Handling is Appropriate review_handling->handling_ok No Issue handling_not_ok Potential Issues in Handling review_handling->handling_not_ok Issue Found conditions_ok->review_handling implement_capa Implement Corrective and Preventive Actions (CAPA) conditions_not_ok->implement_capa handling_ok->implement_capa handling_not_ok->implement_capa quarantine->review_storage

Caption: Troubleshooting Decision Tree for Degradation.

Data Presentation

Table 1: Stability of this compound Under Various Storage Conditions

Storage ConditionTime PointPurity (%) by HPLCAppearanceNotes
2-8 °C, Dark, Low Humidity Initial[Input][Input][Input]
3 Months[Input][Input][Input]
6 Months[Input][Input][Input]
12 Months[Input][Input][Input]
25 °C/60% RH, Dark Initial[Input][Input][Input]
1 Month[Input][Input][Input]
3 Months[Input][Input][Input]
40 °C/75% RH, Dark (Accelerated) Initial[Input][Input][Input]
2 Weeks[Input][Input][Input]
1 Month[Input][Input][Input]
Photostability (ICH Q1B) Initial[Input][Input][Input]
Final[Input][Input]Specify light source and duration

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[5]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

    • Photodegradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-PDA method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any degradation products.

    • Determine the percentage of degradation in each condition.

Forced_Degradation_Workflow Forced Degradation Study Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1N HCl, 60°C) stress->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (105°C, Solid) stress->thermal photo Photodegradation (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC-PDA) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile and Identify Degradants analysis->evaluation

Caption: Forced Degradation Study Workflow.

Mandatory Visualization

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis as a potential degradation route. This is a generalized representation and would require experimental validation.

Hypothetical_Degradation_Pathway Hypothetical Hydrolytic Degradation Pathway parent This compound intermediate Ring-Opened Intermediate (e.g., Carboxylic Acid Amide) parent->intermediate Hydrolysis (H₂O) product1 2-Aminopyridine Derivative intermediate->product1 Further Hydrolysis product2 Malonic Acid Derivative intermediate->product2 Further Hydrolysis

Caption: Hypothetical Hydrolytic Degradation Pathway.

References

Scaling up the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione for preclinical studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione for preclinical studies.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely employed and scalable method is the thermal condensation of 2-aminopyridine with diethyl malonate.[1][2] This reaction, a variation of the Gould-Jacobs reaction, typically involves heating the neat (solvent-free) mixture of reactants, which is advantageous for scale-up as it maximizes reactor volume and simplifies product isolation.[3] The reaction proceeds through an initial acylation of the amino group of 2-aminopyridine by diethyl malonate, followed by an intramolecular cyclization with the elimination of ethanol to form the desired product.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is generally performed at elevated temperatures, often in the range of 150-200°C. Reaction times can vary from a few hours to overnight, depending on the scale and temperature. An excess of diethyl malonate is often used to serve as both a reactant and a solvent.[3] Upon completion, the excess diethyl malonate can potentially be distilled off and reused, which improves the process economy on a larger scale.

Q3: Are there any catalysts that can improve the reaction efficiency?

A3: While the thermal condensation can proceed without a catalyst, some related cyclocondensation reactions benefit from the use of a mild base or acid catalyst. However, for the direct synthesis of this compound from 2-aminopyridine and diethyl malonate, high temperatures are the primary driver for the cyclization. The use of catalysts may introduce additional complexities in purification, and the high-temperature neat synthesis is generally preferred for its simplicity at scale.

Purification and Quality Control

Q4: What are the common impurities I should expect, and how can I minimize them?

A4: Common impurities may include unreacted 2-aminopyridine, partially reacted intermediates (e.g., the acyclic N-(pyridin-2-yl)malonamic acid ethyl ester), and potential byproducts from the self-condensation of diethyl malonate at high temperatures. To minimize these, ensure the reaction goes to completion by monitoring it (e.g., by TLC or HPLC). Using a slight excess of diethyl malonate can help to fully consume the 2-aminopyridine. Maintaining a consistent temperature is also crucial to prevent the formation of degradation products.

Q5: What is the best method for purifying the product at a multi-gram or kilogram scale?

A5: While column chromatography is suitable for small-scale purification, it is often not practical for large quantities. The preferred method for purifying this compound at scale is recrystallization. Suitable solvent systems could include ethanol, isopropanol, or mixtures of ethanol and water. The choice of solvent will depend on the impurity profile. A hot filtration step can be beneficial to remove any insoluble impurities before allowing the solution to cool and crystallize.

Q6: What analytical techniques should I use to confirm the purity and identity of the final product?

A6: A combination of techniques should be used to ensure the identity and purity of the final compound.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound (e.g., >98%).

  • Melting Point: A sharp melting point range is a good indicator of purity.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., carbonyl groups).

Safety

Q7: What are the main safety hazards associated with the starting materials?

A7: Both starting materials require careful handling.

  • 2-Aminopyridine: It is toxic if swallowed or in contact with skin and causes severe skin and eye irritation.[4][5][6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diethyl Malonate: It is a combustible liquid and can cause serious eye irritation.[1] Keep it away from open flames and other ignition sources.

Q8: Are there any specific safety concerns when running this reaction at a large scale?

A8: Yes, scaling up introduces additional safety considerations.

  • Exotherm Control: Although the reaction is typically endothermic initially, it's important to heat the mixture gradually and have a cooling system in place to manage the reaction temperature, especially in large reactors.

  • Ethanol Off-gassing: The reaction liberates ethanol as a byproduct. In a large-scale reaction, the volume of ethanol vapor can be significant. The reactor should be equipped with a condenser and vented to a safe area or a scrubber to handle the vapors.

  • Pressure Build-up: Heating a large volume of liquid will cause an increase in pressure. The reaction should be conducted in a vessel rated for the reaction temperature and pressure, with appropriate pressure relief systems in place.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.- Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
2. Product loss during work-up.- Ensure the pH is appropriate during any aqueous washes. If recrystallizing, minimize the amount of solvent used and consider cooling the mother liquor to recover more product.
3. Sub-optimal stoichiometry.- While an excess of diethyl malonate is common, a large excess might complicate purification. Experiment with ratios to find the optimal balance for your scale.
Product is Impure (e.g., oily, discolored) 1. Presence of unreacted starting materials or intermediates.- Improve the purification process. A second recrystallization may be necessary. Consider a slurry wash with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold ethanol or ether).
2. Thermal degradation.- Lower the reaction temperature and extend the reaction time. Ensure the temperature control is accurate and uniform throughout the reactor.
Reaction Stalls or Does Not Start 1. Insufficient temperature.- Verify the internal temperature of the reaction mixture. For large volumes, the external temperature may not accurately reflect the internal temperature.
2. Poor quality of starting materials.- Check the purity of 2-aminopyridine and diethyl malonate. Use freshly distilled diethyl malonate if necessary.
Difficulty with Product Isolation/Crystallization 1. Product is too soluble in the chosen recrystallization solvent.- Add an anti-solvent (a solvent in which the product is insoluble) to the solution to induce precipitation. For example, if using ethanol, slowly add water until the solution becomes cloudy, then heat to redissolve and cool slowly.
2. Oiling out instead of crystallization.- This happens when the solution is supersaturated or cools too quickly. Try a slower cooling rate, scratch the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal of the pure product.

Experimental Protocols and Data

Gram-Scale Synthesis of this compound

This protocol is based on the principles of neat synthesis and is a good starting point for scale-up.

Materials:

  • 2-Aminopyridine

  • Diethyl malonate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1.0 eq) and diethyl malonate (3.0-5.0 eq).

  • Heat the mixture in an oil bath to 160-180°C.

  • Maintain this temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After the reaction is complete (disappearance of 2-aminopyridine), allow the mixture to cool to room temperature. The product may begin to crystallize.

  • Add ethanol to the cooled mixture and stir to break up any solids.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterValue/RangeNotes
Reactant Ratio (2-aminopyridine:diethyl malonate) 1 : 3 to 1 : 5An excess of diethyl malonate acts as a solvent and drives the reaction to completion.
Temperature 160 - 200°CHigher temperatures lead to faster reaction times but may increase byproduct formation.
Reaction Time 4 - 18 hoursDependent on temperature and scale.
Pressure AtmosphericReaction is typically run at atmospheric pressure with a vent for ethanol byproduct.
Typical Yield 60 - 80%Yields can vary based on reaction conditions and purification efficiency.

Visualizations

Reaction_Pathway reactant1 2-Aminopyridine intermediate Acyclic Intermediate (N-(pyridin-2-yl)malonamic acid ethyl ester) reactant1->intermediate + Diethyl Malonate (Acylation) reactant2 Diethyl Malonate reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization (Heat) byproduct1 Ethanol intermediate->byproduct1 - Ethanol byproduct2 Ethanol product->byproduct2 - Ethanol

Caption: Reaction pathway for the synthesis of this compound.

Scale_Up_Workflow start Start: Lab-Scale Synthesis (grams) process_dev Process Development - Parameter Optimization (Temp, Time, Ratio) - Impurity Identification start->process_dev safety_review Safety Review - MSDS of Reactants - Exotherm & Off-gas Analysis - PPE Requirements process_dev->safety_review pilot_scale Pilot-Scale Synthesis (Kilograms) - Use of Jacketed Reactor - In-Process Controls (IPC) safety_review->pilot_scale purification Large-Scale Purification - Recrystallization - Filtration & Drying pilot_scale->purification qc Quality Control - HPLC for Purity - NMR/MS for Identity - Final Specification Sheet purification->qc end Preclinical Batch Ready qc->end

Caption: Logical workflow for scaling up the synthesis for preclinical studies.

Troubleshooting_Tree start Low Yield or Impure Product? check_completion Is the reaction complete? (Check by TLC/HPLC) start->check_completion incomplete Action: Increase reaction time and/or temperature. check_completion->incomplete No complete Problem is in work-up/purification. check_completion->complete Yes check_purity Is the product oily or discolored? complete->check_purity impure Action: Re-crystallize from a different solvent system or perform a slurry wash. check_purity->impure Yes pure_but_low_yield Action: Optimize recrystallization. (Minimize solvent, cool mother liquor) check_purity->pure_but_low_yield No

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the established quinolone class of antibiotics and the emerging therapeutic scaffold, 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione. While quinolones are a well-documented and widely used class of antibacterial agents, the specific antibacterial properties of this compound are less defined in current literature. This guide, therefore, juxtaposes the known antibacterial performance of quinolones with the reported biological activities of various pyrido[2,3-d]pyrimidine and pyrimidine-2,4-dione derivatives to offer a preliminary comparative perspective.

Executive Summary

Quinolone antibiotics are broad-spectrum bactericidal agents with a well-understood mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.[1][2] Their extensive clinical use has, however, led to the emergence of significant bacterial resistance. The this compound scaffold and its derivatives have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties. While some pyrimidine-2,4-dione derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, specific data for this compound as an antibacterial agent is limited. This comparison highlights the potential of the pyridopyrimidine scaffold as a source of novel antimicrobial agents while underscoring the need for further dedicated research to elucidate its specific antibacterial profile and mechanism.

Mechanism of Action

Quinolone Antibiotics: Inhibition of DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones trap these enzymes in a complex with cleaved DNA, leading to the accumulation of double-strand DNA breaks and subsequent cell death.

Quinolone Mechanism of Action Mechanism of Action of Quinolone Antibiotics Bacterial_DNA Bacterial Chromosomal DNA DNA_Gyrase DNA Gyrase (Type II Topoisomerase) Bacterial_DNA->DNA_Gyrase introduces negative supercoils Topoisomerase_IV Topoisomerase IV (Type II Topoisomerase) Bacterial_DNA->Topoisomerase_IV decatenates replicated DNA Supercoiling Manages DNA Supercoiling DNA_Gyrase->Supercoiling Complex_Formation Forms Quinolone-Enzyme-DNA Complex DNA_Gyrase->Complex_Formation Decatenation Separates Daughter Chromosomes Topoisomerase_IV->Decatenation Topoisomerase_IV->Complex_Formation Quinolones Quinolone Antibiotics Quinolones->Complex_Formation DSB Accumulation of Double-Strand DNA Breaks Complex_Formation->DSB inhibits DNA ligation Cell_Death Bacterial Cell Death DSB->Cell_Death

Mechanism of Quinolone Antibiotics
This compound: A Hypothesized Antibacterial Mechanism

The precise antibacterial mechanism of this compound is not well-established. However, studies on various pyrimidine and fused pyrimidine derivatives suggest several potential modes of action. Some pyrimidine analogs have been shown to interfere with bacterial cell division by inhibiting the FtsZ protein. Others are being investigated as inhibitors of bacterial DNA gyrase, similar to quinolones, though potentially interacting with the enzyme in a different manner. It is important to note that many studies on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have focused on their anticancer properties, particularly as inhibitors of signaling pathways like the RAF-MEK-ERK pathway, which are not directly relevant to bacterial targets.[3]

Antibacterial Spectrum and Performance

Quinolone Antibiotics

Quinolones are broad-spectrum antibiotics, with different generations exhibiting varying activity against Gram-positive and Gram-negative bacteria.[2]

GenerationKey ExamplesPrimary Spectrum of Activity
1st Generation Nalidixic acidPrimarily Gram-negative bacteria (e.g., Enterobacteriaceae)
2nd Generation Ciprofloxacin, NorfloxacinBroadened Gram-negative coverage, some Gram-positive activity (Staphylococcus aureus)
3rd Generation LevofloxacinEnhanced activity against Gram-positive bacteria (Streptococcus pneumoniae)
4th Generation MoxifloxacinBroad-spectrum including anaerobes

Table 1: Antibacterial Spectrum of Quinolone Generations.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinolones against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

AntibioticEscherichia coli (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
Ciprofloxacin 0.004 - 10.12 - 20.06 - 4
Levofloxacin 0.015 - 20.12 - 40.5 - 8
Moxifloxacin 0.015 - 10.03 - 0.54 - 16

Table 2: Representative MIC Values of Quinolones against Common Bacterial Pathogens. (Data compiled from multiple sources).

This compound and Derivatives

For instance, certain novel pyrimidine-2,4-dione derivatives have shown activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).[4] One study on thieno[2,3-d]pyrimidinedione derivatives reported MIC values in the range of 2–16 mg/L against multi-drug resistant Gram-positive organisms, including MRSA and VRE.[5] Another study on pyrimidine-conjugated fluoroquinolones demonstrated that a 4-aminopyrimidinyl derivative had a low MIC of 0.25 μg/mL against Enterococcus faecalis.[1][6]

It is crucial to emphasize that these results are for structurally distinct molecules, and their activity cannot be directly extrapolated to this compound. Further research is needed to determine the specific antibacterial spectrum and potency of the target compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is typically determined using broth microdilution or agar dilution methods according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow General Workflow for MIC Determination Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Dilutions with Bacteria Prepare_Compound->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination

Broth Microdilution Method:

  • Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Positive (broth and bacteria) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 16-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assays

To assess the potential toxicity of antimicrobial compounds to mammalian cells, in vitro cytotoxicity assays are performed. A common method is the MTT or resazurin assay.

Resazurin-Based Cell Viability Assay:

  • Human cell lines (e.g., HeLa, HepG2) are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • A resazurin solution is added to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

  • After a further incubation period, the fluorescence or absorbance is measured using a plate reader.

  • The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.

Conclusion

The comparative analysis reveals a significant knowledge gap between the well-established quinolone antibiotics and the investigational this compound scaffold in the context of antibacterial activity. Quinolones are potent, broad-spectrum agents with a defined mechanism of action, but their utility is increasingly challenged by widespread resistance.

While specific antibacterial data for this compound is lacking, the broader class of pyrimidine-2,4-dione and pyridopyrimidine derivatives has shown promise, with some compounds exhibiting activity against clinically relevant and drug-resistant bacteria. This suggests that the this compound core may represent a valuable starting point for the development of novel antibacterial agents.

Future research should focus on the systematic evaluation of the antibacterial activity of this compound and its derivatives against a wide panel of bacterial pathogens, elucidation of their mechanism of action, and assessment of their cytotoxicity to determine their therapeutic potential. Such studies are essential to ascertain whether this class of compounds can offer a viable alternative or complementary approach to existing antibiotic therapies.

References

Comparing the efficacy of different pyridopyrimidine isomers as anticancer agents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Anticancer Efficacy of Pyridopyrimidine Isomers with Supporting Experimental Data.

The quest for novel and effective anticancer therapeutics has led to the extensive exploration of heterocyclic compounds, among which pyridopyrimidines have emerged as a promising class of molecules. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets implicated in cancer progression. This guide provides a comparative overview of the anticancer efficacy of four major pyridopyrimidine isomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[4,3-d]pyrimidine, and pyrido[3,4-d]pyrimidine. The information is compiled from recent studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Comparative Anticancer Activity

The anticancer activity of various pyridopyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for representative derivatives of each pyridopyrimidine isomer against common cancer cell lines. It is important to note that a direct comparison of absolute efficacy is challenging due to variations in the specific derivatives and experimental conditions across different studies.

Pyrido[2,3-d]pyrimidine Derivatives

This isomer is the most extensively studied, with numerous derivatives showing potent anticancer activity against a wide range of cancer cell lines. Many of these compounds function as kinase inhibitors.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
52 HepG-2 (Liver)0.3Doxorubicin0.6
PC-3 (Prostate)6.6Doxorubicin6.8
HCT-116 (Colon)7.0Doxorubicin12.8
55 HepG-2 (Liver)0.3Doxorubicin0.6
59 HepG-2 (Liver)0.6Doxorubicin0.6
60 PC-3 (Prostate)5.47Doxorubicin6.8
HCT-116 (Colon)6.9Doxorubicin12.8
PD180970 K562 (Leukemia)0.0025 (Bcr/Abl phosphorylation)--
PD173955 R10(-) (Bcr/Abl)0.0025Imatinib mesylate>0.1
Pyrido[3,2-d]pyrimidine Derivatives

Studies on this isomer are less common, but available data suggests potential for potent anticancer activity.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
10a PC-3 (Prostate)0.015 ± 0.0042Etoposide0.14 ± 0.017
A549 (Lung)0.019 ± 0.0035Etoposide0.42 ± 0.041
MCF-7 (Breast)0.021 ± 0.0061Etoposide2.11 ± 0.101
Colo-205 (Colon)0.025 ± 0.0048Etoposide3.08 ± 0.135
10e PC-3 (Prostate)0.013 ± 0.0058Etoposide0.14 ± 0.017
A549 (Lung)0.016 ± 0.0024Etoposide0.42 ± 0.041
MCF-7 (Breast)0.018 ± 0.0039Etoposide2.11 ± 0.101
Colo-205 (Colon)0.021 ± 0.0017Etoposide3.08 ± 0.135
Pyrido[4,3-d]pyrimidine and Pyrido[3,4-d]pyrimidine Derivatives

Recent research has begun to explore the anticancer potential of these isomers, with some derivatives showing promising activity, particularly as inhibitors of KRAS.

IsomerCompound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrido[4,3-d]pyrimidine 10c Panc1 (Pancreatic, KRAS-G12D)1.40MRTX1133-
HCT116 (Colon, KRAS-G13D)5.13MRTX1133-
A549 (Lung, Wild-type KRAS)6.88MRTX1133-
Pyrido[3,4-d]pyrimidine 30 MGC803 (Gastric)0.59--

Signaling Pathways and Mechanisms of Action

The anticancer effects of pyridopyrimidine isomers are mediated through their interaction with various signaling pathways that are often dysregulated in cancer.

Pyrido[2,3-d]pyrimidine

Derivatives of this isomer are well-documented as inhibitors of several key signaling pathways[1][2]:

  • Tyrosine Kinase Inhibition: Many pyrido[2,3-d]pyrimidines act as potent inhibitors of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as non-receptor tyrosine kinases like Bcr-Abl[1]. Inhibition of these kinases disrupts downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Several pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit key components of this pathway, including PI3K and mTOR, leading to the induction of apoptosis[2].

  • Dihydrofolate Reductase (DHFR) Inhibition: Some derivatives exhibit antifolate activity by inhibiting DHFR, an enzyme essential for DNA synthesis and cell proliferation[1].

Pyrido_2_3_d_pyrimidine_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (EGFR, VEGFR) Ligand->RTK PI3K PI3K RTK->PI3K Pyrido_2_3_d Pyrido[2,3-d]pyrimidine Derivatives Pyrido_2_3_d->RTK Inhibition Pyrido_2_3_d->PI3K Inhibition mTOR mTOR Pyrido_2_3_d->mTOR Inhibition Bcr_Abl Bcr-Abl Pyrido_2_3_d->Bcr_Abl Inhibition DHFR DHFR Pyrido_2_3_d->DHFR Inhibition Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Bcr_Abl->Proliferation DNA_synthesis DNA Synthesis DHFR->DNA_synthesis

Caption: Signaling pathways targeted by Pyrido[2,3-d]pyrimidine derivatives.
Pyrido[3,2-d]pyrimidine

Limited studies suggest that this isomer may also target key kinases involved in cancer progression. For example, some derivatives have been investigated as inhibitors of the B-Raf kinase, a component of the MAPK/ERK signaling pathway.

Pyrido_3_2_d_pyrimidine_pathway Growth_Factor Growth Factor Ras Ras Growth_Factor->Ras B_Raf B-Raf Ras->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrido_3_2_d Pyrido[3,2-d]pyrimidine Derivatives Pyrido_3_2_d->B_Raf Inhibition

Caption: Potential signaling pathway targeted by Pyrido[3,2-d]pyrimidine derivatives.
Pyrido[4,3-d]pyrimidine and Pyrido[3,4-d]pyrimidine

Recent evidence points towards the potential of these isomers to target mutant KRAS, a notoriously difficult-to-drug oncoprotein. Inhibition of KRAS can block downstream signaling pathways that drive tumor growth.

KRAS_Inhibition_Pathway Upstream_Signal Upstream Signal KRAS_mutant Mutant KRAS (G12D, G13D) Upstream_Signal->KRAS_mutant Downstream_Effectors Downstream Effectors (e.g., Raf, PI3K) KRAS_mutant->Downstream_Effectors Tumor_Growth Tumor Growth Downstream_Effectors->Tumor_Growth Pyrido_4_3_d_3_4_d Pyrido[4,3-d] & Pyrido[3,4-d]pyrimidine Derivatives Pyrido_4_3_d_3_4_d->KRAS_mutant Inhibition

Caption: KRAS signaling pathway targeted by select pyridopyrimidine isomers.

Experimental Protocols

The evaluation of the anticancer efficacy of pyridopyrimidine derivatives relies on a set of standardized in vitro assays. Below are detailed methodologies for two of the most common experiments cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Pyridopyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridopyrimidine compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compounds Add pyridopyrimidine compounds incubate_24h_1->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h add_solubilizer Add solubilization solution incubate_2_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of cell or tissue homogenate. It is commonly used to investigate the effect of pyridopyrimidine compounds on the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • Secondary antibodies (conjugated to HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest the treated and untreated cells and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

Pyridopyrimidine isomers represent a versatile scaffold for the development of novel anticancer agents. The pyrido[2,3-d]pyrimidine isomer is the most extensively studied, with many derivatives demonstrating potent inhibition of various kinases involved in cancer cell proliferation and survival. Emerging research on other isomers, such as pyrido[3,2-d], pyrido[4,3-d], and pyrido[3,4-d]pyrimidines, reveals their potential to target other critical oncoproteins like B-Raf and mutant KRAS.

While the available data showcases the significant anticancer potential of the pyridopyrimidine class, a direct comparison of the efficacy of the different isomers is complicated by the variability in the tested derivatives and experimental conditions. Future head-to-head comparative studies using standardized assays and a common panel of cancer cell lines are warranted to definitively establish the relative potency and therapeutic potential of each pyridopyrimidine isomer. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery and development.

References

In Vitro Validation of PD166326: A Comparative Guide to a Novel Pyridopyrimidine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro kinase inhibitory activity of PD166326, a novel pyridopyrimidine derivative, against established kinase inhibitors. Experimental data is presented to support the findings, along with detailed protocols for key validation assays.

Comparative Performance Analysis

PD166326 has demonstrated potent inhibitory activity against the Abl and Src tyrosine kinases. Its efficacy, particularly against the Bcr-Abl fusion protein prevalent in Chronic Myeloid Leukemia (CML), marks it as a significant compound for further investigation. The following tables summarize the in vitro inhibitory activity of PD166326 in comparison to Imatinib, a first-generation tyrosine kinase inhibitor.

Table 1: Biochemical Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
PD166326 Abl8[1]
Src6[1]
ImatinibAbl50

Table 2: Cellular Inhibitory Activity

CompoundCell LineTargetIC50 (pM)
PD166326 K562Bcr-Abl300
ImatinibK562Bcr-Abl>1000

The data clearly indicates that PD166326 is a more potent inhibitor of Abl kinase and Bcr-Abl driven cell growth in vitro compared to Imatinib[1].

Signaling Pathway Context

PD166326 exerts its effect by inhibiting the Bcr-Abl tyrosine kinase, a constitutively active kinase that drives the proliferation of CML cells. The diagram below illustrates the simplified Bcr-Abl signaling pathway and the point of inhibition by PD166326.

Bcr_Abl_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT5->Survival PD166326 PD166326 PD166326->Bcr-Abl

Bcr-Abl signaling pathway and PD166326 inhibition.

Experimental Workflow

The in vitro validation of a novel kinase inhibitor like PD166326 follows a structured workflow, progressing from biochemical assays to more physiologically relevant cell-based assays.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Culture Bcr-Abl+ Cells (e.g., K562) IC50_Determination->Cell_Culture Proceed with potent and selective compounds Cell_Viability Cell Viability Assay (e.g., MTT Assay) Cell_Culture->Cell_Viability Phosphorylation_Assay Target Phosphorylation (e.g., Western Blot) Cell_Culture->Phosphorylation_Assay Comparative_Analysis Comparative Analysis (vs. existing inhibitors) Cell_Viability->Comparative_Analysis Phosphorylation_Assay->Comparative_Analysis

In vitro validation workflow for kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of the inhibitor to the target kinase.[2]

Materials:

  • Abl Kinase (recombinant)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor® 647-labeled)

  • Kinase Buffer

  • PD166326 and Imatinib

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of PD166326 and Imatinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the Abl kinase and the Eu-anti-Tag antibody in kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the kinase tracer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][4]

Materials:

  • K562 cells (human CML cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • PD166326 and Imatinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

Procedure:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of PD166326 and Imatinib to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

Western Blot for Bcr-Abl Phosphorylation

This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream targets, providing a direct measure of the inhibitor's effect on kinase activity within the cell.

Materials:

  • K562 cells

  • PD166326 and Imatinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Bcr-Abl (pY207), anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment and Lysis: Treat K562 cells with various concentrations of PD166326 or Imatinib for a specified time (e.g., 2-4 hours). Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH can be used as a loading control.

References

A Head-to-Head Comparison of Pyridopyrimidine and Pyrazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core scaffold is a critical decision in modern drug discovery, profoundly influencing a compound's pharmacological activity, pharmacokinetic profile, and overall suitability as a therapeutic agent. Among the myriad of heterocyclic structures, pyridopyrimidines and pyrazoles have emerged as "privileged scaffolds," frequently appearing in a wide range of clinically successful drugs. This guide provides a head-to-head comparison of these two important scaffolds, focusing on their application in kinase inhibition, a cornerstone of modern oncology and immunology. We present a detailed analysis of their physicochemical properties, a comparative look at their pharmacological profiles with supporting data, and comprehensive experimental protocols for key biological assays.

Overview of the Scaffolds

Pyridopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a pyridine and a pyrimidine ring. Their structural similarity to purines allows them to act as effective mimics of the adenine base of ATP, making them potent inhibitors of ATP-dependent enzymes, particularly kinases.[1][2] The pyridopyrimidine core is a key feature of several approved drugs, most notably the CDK4/6 inhibitor palbociclib, used in the treatment of HR-positive breast cancer.[3][4]

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is prized in medicinal chemistry for its synthetic tractability, metabolic stability, and ability to engage in a variety of non-covalent interactions with biological targets.[5][6] A significant number of FDA-approved drugs incorporate the pyrazole motif, including the JAK1/2 inhibitor ruxolitinib, which is used to treat myelofibrosis and polycythemia vera.[7][8]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a scaffold are fundamental to its drug-like characteristics, influencing solubility, permeability, and metabolic stability. Below is a comparison of key properties for representative drugs from each class: palbociclib (pyridopyrimidine) and ruxolitinib (pyrazole).

PropertyPalbociclib (Pyridopyrimidine Scaffold)Ruxolitinib (Pyrazole Scaffold)
Molecular Formula C₂₄H₂₉N₇O₂[3]C₁₇H₁₈N₆[9]
Molecular Weight 447.54 g/mol [10]306.37 g/mol
pKa 7.4 (piperazine nitrogen), 3.9 (pyridine nitrogen)[11]4.3
Aqueous Solubility pH-dependent: High solubility at pH ≤ 4.0; solubility significantly decreases above pH 4.5.[11][12][13]Soluble in aqueous buffers across a pH of 1-8.[9] Classified as a high solubility compound (BCS Class 1).[14][15]
LogP 0.99 (octanol/water at pH 7.4)[11]2.3
Appearance Yellow to orange powder[11]Colorless oil, solidifies on standing[9]

Pharmacological Profile: Kinase Inhibition

Both pyridopyrimidine and pyrazole scaffolds have been extensively utilized in the development of kinase inhibitors. To provide a direct comparison, we present the inhibitory activities of palbociclib and ruxolitinib against their primary kinase targets.

Compound (Scaffold)Target KinaseIC₅₀ (nM)Cell-Based Potency (IC₅₀, nM)
Palbociclib (Pyridopyrimidine)CDK4/cyclin D111-
CDK6/cyclin D315-
Ruxolitinib (Pyrazole)JAK13.3-
JAK22.8370 (in ETV6-JAK2 transformed Ba/F3 cells)[7][16]
JAK3>400-

Note: Direct comparison of IC₅₀ values should be made with caution, as experimental conditions can vary between studies. The data presented here is for illustrative purposes to highlight the potency of compounds derived from each scaffold against their respective targets.

Signaling Pathways and Experimental Workflows

Visualizing the context in which these compounds act is crucial for understanding their mechanism of action and the methods used to evaluate them.

Simplified CDK4/6 and JAK-STAT Signaling Pathways

The following diagram illustrates the signaling pathways targeted by palbociclib and ruxolitinib. Palbociclib inhibits CDK4/6, preventing cell cycle progression from G1 to S phase. Ruxolitinib blocks JAK1/2, thereby inhibiting the downstream STAT signaling pathway involved in cell proliferation and inflammation.

Signaling_Pathways cluster_0 Pyridopyrimidine Target Pathway (Cell Cycle) cluster_1 Pyrazole Target Pathway (JAK-STAT) Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibits Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK1/2 JAK1/2 Receptor->JAK1/2 Activates STAT STAT JAK1/2->STAT Phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription Dimerizes & Translocates Proliferation/Inflammation Proliferation/Inflammation Gene Transcription->Proliferation/Inflammation Ruxolitinib Ruxolitinib Ruxolitinib->JAK1/2 Inhibits

Caption: Simplified signaling pathways targeted by pyridopyrimidine (Palbociclib) and pyrazole (Ruxolitinib) scaffolds.

Experimental Workflow for Kinase Inhibitor Evaluation

The diagram below outlines a typical workflow for assessing the efficacy of a novel kinase inhibitor, from initial biochemical assays to cell-based functional assays.

Experimental_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay Test in vitro activity Cell Viability Assay Cell Viability Assay Biochemical Assay->Cell Viability Assay Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assay->Cell Cycle Analysis Assess mechanism Lead Optimization Lead Optimization Cell Cycle Analysis->Lead Optimization Refine structure Lead Optimization->Compound Synthesis Iterate

Caption: A generalized experimental workflow for the evaluation of novel kinase inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the application of these methods, detailed protocols for key experiments are provided below.

In Vitro Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled tracer to a kinase, allowing for the determination of inhibitor affinity.

Materials:

  • Kinase of interest (e.g., CDK4/6, JAK1/2)

  • Europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-His)

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Test compounds (pyridopyrimidine or pyrazole derivatives)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM. Further dilute these in 1X Kinase Buffer A to achieve a 3X final concentration.

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and Eu-labeled antibody in 1X Kinase Buffer A at 3X the final desired concentrations (e.g., 15 nM kinase and 6 nM antibody).

  • Tracer Preparation: Prepare the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A at 3X its final concentration (the optimal concentration is kinase-dependent and should be determined empirically, often around the tracer's Kd).

  • Assay Assembly: In a 384-well plate, add the following in order:

    • 5 µL of 3X test compound solution.

    • 5 µL of 3X kinase/antibody mixture.

    • 5 µL of 3X tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17][18]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for palbociclib, HEL for ruxolitinib)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[1]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound like palbociclib.

Materials:

  • Cell line of interest

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19][20][21][22]

Conclusion

Both pyridopyrimidine and pyrazole scaffolds are exceptionally valuable in drug design, particularly for the development of kinase inhibitors. The pyridopyrimidine scaffold, as exemplified by palbociclib, demonstrates excellent utility as a purine isostere, leading to potent inhibition of cell cycle kinases. Its pH-dependent solubility, however, can present formulation challenges. The pyrazole scaffold, found in ruxolitinib, offers high metabolic stability and synthetic versatility, resulting in potent and selective kinase inhibitors with good drug-like properties.[5] The choice between these scaffolds will ultimately depend on the specific therapeutic target, the desired selectivity profile, and the overall drug development strategy. The experimental data and protocols provided in this guide offer a robust framework for the comparative evaluation of novel compounds based on these two privileged structures.

References

Cross-Reactivity Profiling of a 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione-based Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Objective: This guide provides a comparative cross-reactivity analysis of a pyrido[1,2-a]pyrimidine-based inhibitor against alternative compounds, supported by experimental data. The focus is to furnish researchers, scientists, and drug development professionals with objective data for informed decision-making.

Note on Availability of Data: Extensive searches for a specific inhibitor with the 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione core and a publicly available, comprehensive cross-reactivity profile were unsuccessful. However, a related compound, a Pyrido[1,2-a]pyrimidin-4-one derivative targeting SHP2, has been identified in recent literature. While this provides a valuable starting point, a full kinase panel screening for this specific compound is not yet publicly available. To fulfill the structural and data requirements of this request, we will present a detailed comparative guide using a well-characterized inhibitor, AZD4547 , a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. This will serve as a practical example of how such a comparative analysis should be structured and presented.

Introduction to AZD4547

AZD4547 is an orally bioavailable, potent, and selective inhibitor of the FGFR tyrosine kinase family, specifically targeting FGFR1, 2, and 3.[1][2] Deregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.[3] This guide will compare the cross-reactivity profile of AZD4547 with other kinase inhibitors to highlight its selectivity and potential off-target effects.

Comparative Cross-Reactivity Data

The selectivity of a kinase inhibitor is crucial for its efficacy and safety profile. Off-target activities can lead to unexpected side effects or provide opportunities for drug repurposing. The following tables summarize the inhibitory activity of AZD4547 against its primary targets and a panel of other kinases, in comparison to other known kinase inhibitors.

Table 1: Inhibitory Activity of AZD4547 against FGFR Family Kinases

KinaseAZD4547 IC₅₀ (nmol/L)
FGFR10.2[1]
FGFR22.5[1]
FGFR31.8[1]
FGFR4165[1]

Table 2: Selectivity Profile of AZD4547 against a Panel of Other Kinases

KinaseAZD4547 IC₅₀ (nmol/L)Comparator 1: Ponatinib IC₅₀ (nmol/L)Comparator 2: Sotorasib (AMG 510)
VEGFR2 (KDR)24[1]1.5Not applicable (targets KRAS G12C)
IGFR581[4]-Not applicable
ALK>10,000[4]-Not applicable
CHK1>10,000[4]-Not applicable
EGFR>10,000[4]-Not applicable
MEK1>10,000[4]-Not applicable
Src>10,000[4]-Not applicable
PI3-kinase>10,000[4]-Not applicable
KEAP1Not reportedNot reportedCovalently modifies Cys288
ALDOANot reportedNot reportedCovalently modifies Cys339

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_0 FGFR Signaling Pathway cluster_1 Inhibition FGF FGF FGFR FGFR FGF->FGFR binds GRB2 GRB2 FGFR->GRB2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects AZD4547 AZD4547 AZD4547->FGFR inhibits

Caption: FGFR Signaling Pathway and Inhibition by AZD4547.

cluster_0 Kinase Selectivity Profiling Workflow start Start: Test Compound (e.g., AZD4547) kinase_panel Kinase Panel Screening (e.g., KINOMEscan) start->kinase_panel data_acquisition Data Acquisition (Binding Affinity / IC₅₀) kinase_panel->data_acquisition data_analysis Data Analysis and Selectivity Scoring data_acquisition->data_analysis hit_validation Hit Validation (Cell-based Assays) data_analysis->hit_validation end End: Selectivity Profile hit_validation->end

Caption: Experimental Workflow for Kinase Selectivity Profiling.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

4.1. In Vitro Kinase Inhibition Assay (Example: LANCE Ultra TR-FRET)

This assay is commonly used to determine the IC₅₀ values of inhibitors against purified kinases.

  • Reagents and Materials:

    • Purified recombinant kinases (e.g., FGFR1, FGFR2, etc.)

    • Biotinylated substrate peptide

    • Europium-labeled anti-phospho-substrate antibody

    • APC-labeled streptavidin

    • ATP

    • Assay buffer (e.g., HEPES, MgCl₂, BGG, DTT)

    • Test compound (e.g., AZD4547) serially diluted in DMSO

    • 384-well microplates

  • Procedure:

    • Add 2.5 µL of the serially diluted test compound to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the biotinylated substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 5 µL of the detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin in EDTA-containing buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the ratio of the emission signals (665 nm / 615 nm).

    • Plot the signal ratio against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

4.2. Cellular Receptor Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a target receptor in a cellular context.

  • Reagents and Materials:

    • Cancer cell line with known FGFR expression (e.g., KMS11)

    • Cell culture medium and supplements

    • Ligand for receptor stimulation (e.g., FGF2)

    • Test compound (e.g., AZD4547)

    • Lysis buffer

    • Antibodies for Western blotting (anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

    • SDS-PAGE gels and blotting equipment

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., FGF2) for a short period (e.g., 15 minutes).

    • Wash the cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC₅₀.

Conclusion

The cross-reactivity profiling of AZD4547 demonstrates its high selectivity for the FGFR family of kinases, particularly FGFR1, 2, and 3, with significantly less activity against a broad panel of other kinases.[1][4] This selectivity is a desirable characteristic for a targeted therapy, as it minimizes the potential for off-target side effects. The provided experimental protocols offer a standardized approach for researchers to conduct similar comparative analyses for other inhibitors. The visual diagrams of the signaling pathway and experimental workflow serve to contextualize the data and methodologies presented. This comprehensive guide provides a framework for the objective evaluation of kinase inhibitor cross-reactivity, which is a critical step in the drug development process.

References

A Comparative Guide to the Photostability of PyridoBright-550, a Novel Pyridopyrimidine Dye

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the photostability and photophysical properties of a new pyridopyrimidine dye, PyridoBright-550, against commonly used commercial fluorescent dyes. The data presented is based on standardized experimental protocols, also detailed herein, to provide researchers, scientists, and drug development professionals with objective performance benchmarks.

Introduction to Fluorescent Dyes and Photostability

Fluorescent dyes, or fluorophores, are indispensable tools in biological research, enabling the visualization of specific molecules and cellular structures through fluorescence microscopy.[1] The utility of a fluorescent dye is largely determined by its photophysical properties, including its brightness and, critically, its photostability. Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to light.[2][3] Dyes with high photostability are essential for applications requiring long-term imaging or high-intensity illumination, as they provide a stable and reliable signal over the course of an experiment.[3][4]

This guide focuses on benchmarking a novel pyridopyrimidine-based dye, PyridoBright-550, against established commercial dyes such as Fluorescein isothiocyanate (FITC), Rhodamine B, and Cyanine-5 (Cy5). Pyridopyrimidine structures are of interest in dye chemistry due to their versatile electronic properties.

Comparative Photophysical and Photostability Data

The performance of PyridoBright-550 was assessed in comparison to FITC, Rhodamine B, and Cy5. Key photophysical parameters and photobleaching rates were quantified to provide a comprehensive overview of their relative performance.

Table 1: Photophysical Properties of PyridoBright-550 and Commercial Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)
PyridoBright-550 552575135,0000.85
FITC 49551775,0000.32
Rhodamine B 554577110,0000.70
Cy5 649670250,0000.28

Table 2: Photobleaching Half-Life under Continuous Illumination

DyePhotobleaching Half-Life (t₁/₂, seconds)
PyridoBright-550 180
FITC 35
Rhodamine B 120
Cy5 95

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5][6] A relative method was used to determine the Φf of PyridoBright-550.

  • Standard Selection: Rhodamine 101 in ethanol (Φf = 0.95) was chosen as the reference standard due to its well-characterized and stable quantum yield.

  • Sample Preparation: Solutions of the reference standard and PyridoBright-550 were prepared in phosphate-buffered saline (PBS, pH 7.4). The absorbance of each solution at the excitation wavelength was kept below 0.05 to minimize inner filter effects.

  • Data Acquisition: Absorbance spectra were recorded using a UV-Vis spectrophotometer. Fluorescence emission spectra were recorded using a fluorescence spectrometer. The excitation wavelength was set to the absorbance maximum of the respective dye.

  • Calculation: The quantum yield was calculated using the following equation:

    • Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

    • Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

3.2. Photobleaching Assay

Photobleaching is the irreversible loss of fluorescence due to photon-induced chemical damage.[2] The rate of photobleaching was quantified by measuring the time it takes for the fluorescence intensity to decrease by half (t₁/₂).

  • Sample Preparation: Dyes were conjugated to secondary antibodies and used to label fixed cells. This provides a biologically relevant context for assessing photostability.

  • Imaging System: A widefield fluorescence microscope equipped with a 60x oil-immersion objective and a sCMOS camera was used.

  • Illumination: Continuous illumination was provided by a mercury arc lamp, with the excitation intensity kept constant for all samples at 20 W/cm².

  • Image Acquisition: Time-lapse images were acquired every 5 seconds for a total duration of 5 minutes.

  • Data Analysis: The mean fluorescence intensity of a defined region of interest was measured for each time point. The intensity values were normalized to the initial intensity (t=0). The photobleaching half-life (t₁/₂) was determined by fitting the decay of fluorescence intensity over time to a single exponential decay curve.

Visualized Workflows and Pathways

4.1. Experimental Workflow for Photostability Benchmarking

The following diagram illustrates the key steps involved in the comparative photostability analysis.

G cluster_prep Sample Preparation cluster_qy Quantum Yield Measurement cluster_pb Photobleaching Assay cluster_comp Comparative Analysis prep_dye Prepare Dye Solutions (Test & Commercial) abs_spec Measure Absorbance Spectra prep_dye->abs_spec prep_cells Prepare Fixed & Labeled Cell Samples timelapse Acquire Time-Lapse Fluorescence Images prep_cells->timelapse em_spec Measure Emission Spectra abs_spec->em_spec calc_qy Calculate Relative Quantum Yield (Φf) em_spec->calc_qy compare_data Compare Photophysical Properties & Photostability calc_qy->compare_data analyze_intensity Measure Intensity Decay timelapse->analyze_intensity calc_half_life Calculate Photobleaching Half-Life (t1/2) analyze_intensity->calc_half_life calc_half_life->compare_data G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor protein_a Protein A receptor->protein_a Activates ligand External Ligand ligand->receptor Binds protein_b Protein B (Labeled with PyridoBright-550) protein_a->protein_b Phosphorylates protein_c Protein C protein_b->protein_c Activates tf Transcription Factor protein_c->tf Translocates gene Gene Expression tf->gene Regulates

References

Comparative Analysis of Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Derivatives and Their Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives and the closely related, and more extensively studied, Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione isomers reveals critical insights for the design of novel therapeutics. This guide provides a comparative overview of their biological activities, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in navigating this chemical space.

While direct and extensive SAR studies on the this compound scaffold are limited in publicly available literature, research into the broader class of pyrido[1,2-a]pyrimidines and its isomeric pyrido[2,3-d]pyrimidine core offers a wealth of information. The latter has been a focal point for the development of potent inhibitors targeting key enzymes in cancer and other diseases.

Pyrido[1,2-a]pyrimidine Derivatives: Emerging Anticancer Potential

Research into the anticancer properties of the pyrido[1,2-a]pyrimidine scaffold has identified promising activity in derivatives bearing a 3-carboxamide substitution. A study focused on a series of these compounds demonstrated that modifications at this position significantly influence their cytotoxic effects against various human cancer cell lines.

Table 1: Anticancer Activity of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives

Compound IDR-Group on 3-CarboxamideKey Structural FeaturesBiological Activity
6h 4-FluorobenzylHalogen substitution on the benzyl ringPromising anticancer activity[1]
6i 2,4-DifluorobenzylDi-halogen substitution on the benzyl ringPromising anticancer activity[1]
6j 4-ChlorobenzylHalogen substitution on the benzyl ringPromising anticancer activity[1]
6k 4-MethylbenzylElectron-donating group on the benzyl ringPromising anticancer activity[1]
6n 3,4-DimethoxybenzylElectron-donating groups on the benzyl ringPromising anticancer activity[1]

Structure-Activity Relationship Highlights for Pyrido[1,2-a]pyrimidines:

  • The introduction of a substituted benzylamine moiety at the 3-carboxamide position appears to be a key determinant of anticancer activity.[1]

  • A range of substituents on the benzyl ring, including both electron-withdrawing (fluoro, chloro) and electron-donating (methyl, methoxy) groups, are well-tolerated and result in compounds with notable cytotoxic potential.[1]

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Isomers: A Wellspring of Kinase Inhibitors

The isomeric pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold has been a fertile ground for the discovery of potent kinase inhibitors with significant therapeutic implications, particularly in oncology.

Anticancer Activity via EGFR Inhibition

One line of investigation has focused on the development of tetracyclic derivatives, extending the pyrido[2,3-d]pyrimidine core to create 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-diones. These compounds have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Table 2: In Vitro Cytotoxicity of Tetracyclic Pyrido[2,3-d]pyrimidine Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)
8a A-549 (Lung)16.2[2]
PC-3 (Prostate)7.98[2]
8b A-549 (Lung)16.0[2]
PC-3 (Prostate)18.01[2]
8d A-549 (Lung)7.23[2]
PC-3 (Prostate)7.12[2]
Erlotinib (Control) A-549 (Lung)6.53[2]
PC-3 (Prostate)11.05[2]

Key SAR Insights for EGFR Inhibitors:

  • The expanded tetracyclic ring system is a favorable structural feature for potent anticancer activity.[2]

  • Substitution with an electron-donating methoxy (OCH₃) group on the terminal phenyl ring, as seen in compounds 8a and 8d , enhances cytotoxicity, with compound 8d showing activity comparable to the standard of care, Erlotinib, against the A-549 lung cancer cell line.[2]

Targeting the RAF-MEK-ERK Signaling Pathway

The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold has also been successfully utilized to develop inhibitors of the RAF-MEK-ERK signaling pathway, a critical cascade that is often dysregulated in cancer.

Table 3: Antiproliferative Profile of Lead Compound 14m

Compound IDStructureTarget PathwayBiological Activity
14m N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamideRAF-MEK-ERKExcellent antiproliferative activity against MCF-7 (breast), A375 (melanoma), SK-MEL-2 (melanoma), and SK-HEP-1 (liver) cancer cell lines.[3]

Significant SAR Observations:

  • The specific substitution pattern of compound 14m is critical for its potent activity. This includes a 1,3-dimethyl-2,4-dione core, a 4-methylpiperazin-1-yl moiety at position 7, and an extended N-(3-chlorophenyl)acetamido side chain at position 5.[3]

  • Mechanistic studies revealed that this compound induces cancer cell death by suppressing cell migration, triggering apoptosis, and reducing the phosphorylation levels of both ERK and MEK.[3]

Inhibition of eEF-2K

Further demonstrating the versatility of this scaffold, a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were identified as inhibitors of the eukaryotic elongation factor-2 kinase (eEF-2K), a target implicated in cancer cell survival.

Table 4: eEF-2K Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

Compound IDKey SubstitutionsIC₅₀ (nM)
6 Optimal R¹ (Ethyl), R² (CONH₂), and R³ (Cyclopropyl) groups420[4]
9 Not specified in abstract930[4]

Key SAR Findings for eEF-2K Inhibitors:

  • Specific substitutions at the R¹, R², and R³ positions of the pyrido[2,3-d]pyrimidine core are crucial for potent eEF-2K inhibition, with an ethyl group at R¹, a carboxamide at R², and a cyclopropyl at R³ being identified as optimal.[4]

  • The pyridine ring and the carboxamide group were highlighted as being essential for the observed biological activity.[4]

Experimental Methodologies

The biological evaluation of these compounds relies on standardized and robust experimental protocols to ensure data reliability and comparability.

In Vitro Cytotoxicity Assessment: The MTT Assay

The antiproliferative activity of the synthesized derivatives is predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Cell Culture: Human cancer cell lines are maintained in a suitable growth medium, typically supplemented with fetal bovine serum and antibiotics, under controlled atmospheric conditions (37°C, 5% CO₂).

  • Compound Treatment: Cells are seeded into 96-well plates and, after adherence, are exposed to serial dilutions of the test compounds for a defined period, commonly 48 to 72 hours.

  • MTT Incubation: Following treatment, the culture medium is replaced with a solution containing MTT. Viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting colored solution, which is directly proportional to the number of viable cells, is quantified using a microplate spectrophotometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), representing the compound concentration required to inhibit cell growth by 50%, is calculated from the dose-response curves.

Kinase Inhibition Profiling

The potency of compounds against specific kinase targets is evaluated through various biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reaction Setup: The kinase of interest, a specific peptide or protein substrate, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture across a range of concentrations.

  • Kinase Reaction: The enzymatic reaction is initiated and allowed to proceed for a predetermined time at a constant temperature.

  • Detection: The reaction is terminated, and detection reagents are introduced. In a TR-FRET assay, this typically involves a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescent acceptor dye.

  • Signal Measurement: If phosphorylation has occurred, the antibody and acceptor dye are brought into close proximity, enabling fluorescence resonance energy transfer. The resulting signal is measured, which correlates with the extent of kinase activity.

  • IC₅₀ Determination: The IC₅₀ values are derived by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the discovery and characterization of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., 6-aminouracils) synthesis Chemical Synthesis of Pyrido[1,2-a]pyrimidine or Pyrido[2,3-d]pyrimidine Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification invitro In Vitro Anticancer Screening (MTT Assay on Cancer Cell Lines) purification->invitro kinase Kinase Inhibition Assays (e.g., EGFR, eEF-2K) purification->kinase sar Structure-Activity Relationship (SAR) Analysis invitro->sar kinase->sar apoptosis Apoptosis Assays sar->apoptosis cell_cycle Cell Cycle Analysis sar->cell_cycle western_blot Western Blot (e.g., for p-ERK) sar->western_blot

Caption: A general experimental workflow for the synthesis and biological evaluation of Pyrido-pyrimidine derivatives.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative (e.g., 14m) Inhibitor->MEK inhibits phosphorylation Inhibitor->ERK inhibits phosphorylation

Caption: A simplified representation of the RAF-MEK-ERK signaling pathway and the inhibitory action of certain Pyrido[2,3-d]pyrimidine derivatives.

References

Validating Molecular Docking Predictions for Pyridopyrimidine-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate prediction of how a ligand, such as a pyridopyrimidine derivative, will bind to a target protein is a cornerstone of modern drug discovery. Molecular docking simulations provide invaluable insights into these interactions, but their predictions must be rigorously validated through experimental methods. This guide offers a comparative overview of key experimental techniques used to validate molecular docking predictions for pyridopyrimidine-protein interactions, complete with quantitative data, detailed protocols, and workflow visualizations.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While powerful, the scoring functions used to rank these predictions are approximations and do not always perfectly correlate with experimental binding affinities. Therefore, experimental validation is a critical step to confirm the computational hypotheses. This guide focuses on common techniques used to validate the interactions of pyridopyrimidine-based compounds, a versatile scaffold frequently employed in the development of kinase inhibitors and other therapeutics.

Comparison of Experimental Validation Techniques

The choice of experimental validation technique depends on various factors, including the specific research question, the properties of the protein and ligand, and the available resources. The following table summarizes and compares the most common methods.

TechniqueMeasuresThroughputSample ConsumptionKey AdvantagesKey Limitations
X-ray Crystallography High-resolution 3D structure of the protein-ligand complexLowHigh (protein)Provides detailed atomic-level information on binding mode and interactions.[1][2][3]Requires high-quality crystals, which can be challenging to obtain; may not represent solution-state dynamics.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[4][5][6]Low to MediumHigh (protein and ligand)Provides a complete thermodynamic profile of the interaction in solution; label-free.[4][5][6]Requires relatively large amounts of pure sample; sensitive to buffer composition.
Surface Plasmon Resonance (SPR) Binding affinity (Kd), and kinetic parameters (kon, koff).[7][8][9]HighLow (analyte)Real-time, label-free analysis of binding kinetics; high sensitivity.[7][8][9]Requires immobilization of one binding partner, which may affect its activity; mass transport limitations can be an issue.
Fluorescence Polarization (FP) Binding affinity (Kd)HighLowHomogeneous assay suitable for high-throughput screening; sensitive.[10][11][12]Requires a fluorescently labeled probe; potential for interference from fluorescent compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Binding site mapping, ligand conformation, and binding affinity (Kd).[13][14][15][16]LowHigh (protein)Provides detailed structural and dynamic information in solution; can detect weak interactions.[13][14][15][17][16]Requires isotopically labeled protein for detailed studies; lower throughput.

Quantitative Comparison: Docking Scores vs. Experimental Data

A crucial aspect of validating molecular docking is to assess the correlation between the predicted binding scores and experimentally determined binding affinities (e.g., IC50, Kd, Ki). While a perfect correlation is rare, a good docking protocol should be able to enrich active compounds and rank potent inhibitors higher than less active ones. The following tables provide examples of such comparisons for pyridopyrimidine derivatives targeting various protein kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors
CompoundDocking Score (kcal/mol)Experimental IC50 (µM)
Pyridopyrimidine A-10.910.19[18]
Pyridopyrimidine B-9.855.91[19][20]
Pyridopyrimidine C-8.727.69[19][20]
Pyridopyrimidine D-7.509.27[19][20]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
CompoundDocking Score (kcal/mol)Experimental IC50 (nM)
Furopyrimidine 1-11.2521[21]
Furopyrimidine 2-10.5033.4[21]
Pyridopyrimidine X-9.80124[22]
Pyridopyrimidine Y-9.50217[22]
Cyclin-Dependent Kinase (CDK) Inhibitors
CompoundBinding Energy (kcal/mol)Experimental IC50 (µg/ml)
Pyrimidine 4c-7.9Not Reported[23][24]
Pyrimidine 4a-7.7Not Reported[23][24]
Pyrimidine 4h-7.5Not Reported[23][24]
Pyrimidine 4gNot Reported98.5[23]
Pyrimidine 4bNot Reported117.8[23]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are generalized protocols for the key validation techniques discussed.

X-ray Co-crystallization Protocol
  • Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.

  • Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of the pyridopyrimidine compound.[1]

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) using sitting-drop or hanging-drop vapor diffusion methods.

  • Crystal Optimization: Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known structure), and build and refine the atomic model of the protein-ligand complex.[2]

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation: Dialyze the purified protein and dissolve the pyridopyrimidine compound in the same buffer to minimize heats of dilution.[25] Degas all solutions.

  • Instrument Setup: Clean the ITC cell and syringe thoroughly. Set the experimental temperature.

  • Loading Samples: Typically, the protein solution (e.g., 10-50 µM) is loaded into the sample cell, and the ligand solution (e.g., 100-500 µM) is loaded into the injection syringe.[25]

  • Titration: Perform a series of small, timed injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[25]

Surface Plasmon Resonance (SPR) Protocol
  • Sensor Chip Preparation: Select an appropriate sensor chip and immobilize the purified target protein onto the chip surface using a suitable coupling chemistry (e.g., amine coupling).[7][8]

  • Analyte Preparation: Prepare a series of dilutions of the pyridopyrimidine compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and a reference surface (without immobilized protein) and monitor the change in response units (RU) in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein.

  • Data Analysis: Fit the sensorgram data to a kinetic model to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (Kd = koff/kon).[26]

Fluorescence Polarization (FP) Protocol
  • Probe Selection and Synthesis: A fluorescently labeled ligand (probe) that binds to the target protein is required.

  • Assay Setup: In a microplate, add the target protein, the fluorescent probe, and varying concentrations of the unlabeled pyridopyrimidine compound (competitor).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[10][11]

  • Data Analysis: The binding of the unlabeled compound displaces the fluorescent probe, leading to a decrease in fluorescence polarization. Plot the change in polarization against the competitor concentration and fit the data to determine the IC50, which can be converted to a Ki value.[11]

Saturation Transfer Difference (STD) NMR Protocol
  • Sample Preparation: Prepare a solution containing the target protein (e.g., 10-50 µM) and the pyridopyrimidine ligand (e.g., 1-5 mM) in a deuterated buffer.[13]

  • NMR Data Acquisition: Acquire two 1D proton NMR spectra: an "on-resonance" spectrum where the protein resonances are selectively saturated, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein or ligand signals.[14][15][16]

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

  • Data Analysis: Signals that appear in the STD spectrum belong to the ligand and indicate that it binds to the protein. The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are in close proximity to the protein in the bound state (the binding epitope).[13][17]

Visualizing the Validation Workflow

A systematic workflow is crucial for progressing from computational predictions to experimentally validated hits. The following diagrams, generated using the DOT language, illustrate key workflows in the validation of molecular docking predictions.

Molecular_Docking_Validation_Workflow cluster_computational Computational Phase cluster_experimental Experimental Validation Phase Virtual_Screening Virtual Screening of Pyridopyrimidine Library Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Virtual_Screening->Molecular_Docking Top Candidates Pose_Clustering_and_Scoring Pose Clustering and Scoring Function Analysis Molecular_Docking->Pose_Clustering_and_Scoring Predicted Poses Hit_Selection Computational Hit Selection Pose_Clustering_and_Scoring->Hit_Selection Ranked Hits Biochemical_Assay Primary Biochemical Assay (e.g., Kinase Activity Assay) Hit_Selection->Biochemical_Assay Compounds for Testing Biophysical_Assay Biophysical Binding Assay (e.g., SPR, ITC, FP, NMR) Biochemical_Assay->Biophysical_Assay Active Compounds Structural_Biology Structural Biology (X-ray Crystallography) Biophysical_Assay->Structural_Biology Confirmed Binders Validated_Hit Validated Hit Structural_Biology->Validated_Hit Structural Confirmation

Caption: Workflow for validating molecular docking predictions.

Experimental_Technique_Comparison Validation_Methods Experimental Validation Methods X-ray Crystallography Isothermal Titration Calorimetry Surface Plasmon Resonance Fluorescence Polarization NMR Spectroscopy Data_Output Data Output 3D Structure Thermodynamics (Kd, ΔH, ΔS) Kinetics (kon, koff) Binding Affinity (Kd/IC50) Binding Site Mapping Validation_Methods:xray->Data_Output:structure Provides Validation_Methods:itc->Data_Output:thermo Provides Validation_Methods:spr->Data_Output:kinetics Provides Validation_Methods:fp->Data_Output:affinity Provides Validation_Methods:nmr->Data_Output:mapping Provides Validation_Methods:nmr->Data_Output:structure

Caption: Comparison of data output from validation techniques.

Kinase_Signaling_Pathway Growth_Factor Growth Factor (e.g., EGF, VEGF) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor_Tyrosine_Kinase->Downstream_Kinase_Cascade Phosphorylates Transcription_Factors Transcription Factors Downstream_Kinase_Cascade->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Angiogenesis) Transcription_Factors->Cellular_Response Regulates Gene Expression Pyridopyrimidine_Inhibitor Pyridopyrimidine Inhibitor Pyridopyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Inhibition of a generic kinase signaling pathway.

References

A Comparative Analysis of a Novel Palladium-Catalyzed Carbonylative Cyclization Route for the Synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione scaffold is a privileged heterocyclic structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. Consequently, the development of efficient and versatile synthetic routes to access this core structure is of significant interest to the medicinal chemistry and drug development community. This guide provides a comparative assessment of a novel palladium-catalyzed carbonylative cyclization approach against a traditional and widely employed condensation method, offering researchers an objective analysis of their respective merits and drawbacks.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic methodologies, providing a clear comparison of their performance based on reported experimental data.

Table 1: Comparison of a Traditional vs. Novel Synthetic Route

ParameterTraditional Route: Condensation of 2-Aminopyridine with Diethyl MalonateNovel Route: Palladium-Catalyzed Carbonylative Cyclization
Starting Materials 2-Aminopyridine, Diethyl Malonate2-Halopyridine, N-Substituted 2-aminopyridine, Molybdenum Hexacarbonyl
Key Reagents/Catalysts Sodium EthoxidePalladium(II) Acetate, DPEPhos
Solvent EthanolToluene, Acetonitrile
Temperature Reflux80-120 °C
Reaction Time 6-12 hours4-24 hours
Reported Yield 60-85%70-95%
Substrate Scope Generally limited to variations on the pyridine ring.Broader scope, allowing for diverse substitutions on the pyridine and pyrimidine rings.
Purification RecrystallizationColumn Chromatography

Experimental Protocols

Protocol 1: Novel Palladium-Catalyzed Carbonylative Cyclization

This protocol describes a representative procedure for the synthesis of N-substituted 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones via a palladium-catalyzed carbonylative cyclization.

Materials:

  • Substituted 2-halopyridine (1.0 mmol)

  • N-substituted 2-aminopyridine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • Bis(2-diphenylphosphinophenyl)ether (DPEPhos, 0.06 mmol)

  • Molybdenum hexacarbonyl (Mo(CO)₆, 1.0 mmol)

  • Triethylamine (Et₃N, 2.5 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • A flame-dried Schlenk tube is charged with palladium(II) acetate (11.2 mg, 0.05 mmol), DPEPhos (32.3 mg, 0.06 mmol), and molybdenum hexacarbonyl (264 mg, 1.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene (5 mL), the substituted 2-halopyridine (1.0 mmol), the N-substituted 2-aminopyridine (1.2 mmol), and triethylamine (0.35 mL, 2.5 mmol) are added sequentially via syringe.

  • The reaction vessel is sealed and the mixture is stirred at 120 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound derivative.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflow of the novel synthetic route and a comparative overview against the traditional method.

novel_workflow reagents 1. Charge Schlenk Tube (Pd(OAc)₂, DPEPhos, Mo(CO)₆) evacuate 2. Evacuate and Backfill with Argon reagents->evacuate add_reactants 3. Add Reactants (2-halopyridine, 2-aminopyridine, Et₃N, Toluene) evacuate->add_reactants reaction 4. Heat at 120°C (24 hours) add_reactants->reaction workup 5. Cooldown and Filter through Celite reaction->workup purify 6. Purify via Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for the Novel Palladium-Catalyzed Synthesis.

route_comparison cluster_traditional Traditional Condensation Route cluster_novel Novel Palladium-Catalyzed Route a1 2-Aminopyridine a3 Condensation (NaOEt, Reflux) a1->a3 a2 Diethyl Malonate a2->a3 a4 Product a3->a4 b1 2-Halopyridine b3 Carbonylative Cyclization (Pd(OAc)₂, DPEPhos, Mo(CO)₆) b1->b3 b2 N-Substituted 2-Aminopyridine b2->b3 b4 Product b3->b4

Caption: Comparison of Traditional vs. Novel Synthetic Strategies.

Discussion on Novelty and Advantages

The novelty of the palladium-catalyzed route lies in its convergent approach and the in-situ generation of a reactive carbonylating agent from molybdenum hexacarbonyl. This contrasts with the traditional method, which is a linear condensation process.

Key Advantages of the Novel Route:

  • Broader Substrate Scope: The palladium-catalyzed method demonstrates greater functional group tolerance and allows for the introduction of a wider variety of substituents on both the pyridine and pyrimidine rings, which is a significant advantage for generating compound libraries for drug discovery.

  • Potentially Higher Yields: For many substituted derivatives, the novel route has been reported to provide higher yields compared to the traditional condensation method.

  • Convergent Synthesis: The ability to bring together two complex fragments late in the synthesis is a hallmark of a more efficient and flexible route.

Limitations:

  • Cost and Availability of Reagents: The palladium catalyst, phosphine ligand, and molybdenum hexacarbonyl are significantly more expensive than the bulk reagents used in the traditional method.

  • Reaction Conditions: The novel route requires strictly anhydrous and inert conditions, which may be more demanding to implement on a large scale.

  • Purification: Purification typically requires column chromatography, which is less amenable to large-scale production than the recrystallization often used for the traditional method.

The palladium-catalyzed carbonylative cyclization represents a novel and valuable addition to the synthetic chemist's toolbox for accessing 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones. While the traditional condensation route remains a viable and cost-effective option for the synthesis of simpler, unsubstituted analogues, the novel method offers superior flexibility, a broader substrate scope, and often higher yields for more complex target molecules. The choice of synthetic route will therefore depend on the specific target structure, the required scale of the synthesis, and cost considerations. For early-stage drug discovery and the generation of diverse chemical libraries, the novel route presents a clear advantage.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, including a step-by-step operational plan and disposal guidelines.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1]

Quantitative Data Summary

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedStandard laboratory attire, including a lab coat.
Skin irritation (Category 2)H315: Causes skin irritationProtective gloves (e.g., nitrile).[1]
Eye irritation (Category 2A)H319: Causes serious eye irritationEye protection (e.g., safety glasses with side shields or goggles).[1]
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationUse only in a well-ventilated area or under a chemical fume hood.[1]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step operational plan outlines the procedures from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

2. Handling the Compound:

  • Wear the recommended PPE: a lab coat, nitrile gloves, and safety glasses or goggles.[1]

  • Avoid direct contact with the skin and eyes.

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly with soap and water after handling.[1][2]

3. In Case of Exposure:

  • If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.[1]

  • If on Skin: Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]

4. Storage:

  • Store in a well-ventilated place with the container tightly closed.[1][2]

  • Keep in a locked storage area.[1]

5. Spill Management:

  • In the event of a spill, avoid breathing dust or vapors.

  • Wear appropriate PPE and clean the affected area.

  • Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste.

6. Disposal Plan:

  • Dispose of contents and the container at an approved waste disposal plant.[1][3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Preparation & Engineering Controls (Fume Hood, Eyewash Station) B Don Personal Protective Equipment (Gloves, Eye Protection, Lab Coat) A->B C Handling of Compound (Weighing, Transferring) B->C D Post-Handling Procedures (Hand Washing, Decontamination) C->D F Waste Disposal (Approved Waste Plant) C->F G Emergency Procedures (Spill, Exposure) C->G E Proper Storage (Ventilated, Tightly Closed) D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Reactant of Route 2
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.